molecular formula C15H12ClN3O3S B15605209 NMS-859

NMS-859

Numéro de catalogue: B15605209
Poids moléculaire: 349.8 g/mol
Clé InChI: JWMFLBAPPIWNGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

NMS-859 is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMFLBAPPIWNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NMS-859: A Technical Guide to its Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-859 is a potent and selective covalent inhibitor of the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3] p97 plays a critical role in cellular protein homeostasis by regulating processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[4][5] Its inhibition presents a promising therapeutic strategy for cancers that are highly dependent on these pathways for survival and proliferation. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro activity, and the signaling pathways it modulates.

Core Data Summary

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of p97 ATPase activity and exhibits anti-proliferative effects across various cancer cell lines. The key quantitative data are summarized in the tables below.

TargetAssay ConditionIC50 (µM)Reference
Wild-type p97/VCPATPase Activity Assay~0.37[2][3]
C522T mutant p97/VCPATPase Activity Assay>100-fold increase vs. WT[2]

Table 1: In Vitro Enzymatic Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against wild-type and a cysteine-mutant of the p97/VCP ATPase.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma3.5[3]
HeLaCervical Cancer3.0[3]
RPMI8226Multiple Myeloma3.4[2]

Table 2: Anti-proliferative Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in different human cancer cell lines.

This compound displays high selectivity for p97 over other AAA ATPases and a panel of 53 kinases, with IC50 values greater than 10 µM for these off-target enzymes.[3]

Mechanism of Action

This compound is a covalent inhibitor that specifically targets the Cys522 residue within the D2 ATPase domain of p97.[2] This covalent modification blocks ATP binding to the active site, thereby inhibiting the enzyme's ATPase activity.[3] The irreversible nature of this binding has been confirmed by tandem mass spectrometry.[2]

cluster_inhibition Inhibition NMS859 This compound p97 p97/VCP D2 Domain (Cys522) NMS859->p97 Covalent Modification ATP ATP Protein_Homeostasis Protein Homeostasis (ERAD, UPS, Autophagy) p97->Protein_Homeostasis Regulates ADP_Pi ADP + Pi ATP->ADP_Pi Cell_Death Cancer Cell Death Protein_Homeostasis->Cell_Death Disruption Leads to

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound covalently modifies the Cys522 residue in the D2 domain of p97/VCP, leading to the inhibition of its ATPase activity. This disruption of p97 function impairs protein homeostasis pathways, ultimately resulting in cancer cell death.

Signaling Pathways

Inhibition of p97 by this compound leads to the accumulation of misfolded and ubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis in cancer cells.[4][6] The UPR is a cellular stress response initiated by the accumulation of unfolded proteins in the endoplasmic reticulum.

NMS859 This compound p97_inhibition p97 Inhibition NMS859->p97_inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins p97_inhibition->Ub_Proteins ER_Stress ER Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR ATF4 ATF4 Activation UPR->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Figure 2: this compound Induced UPR and Apoptosis Pathway. This diagram depicts the signaling cascade initiated by this compound-mediated p97 inhibition. The accumulation of ubiquitinated proteins leads to endoplasmic reticulum (ER) stress, activating the Unfolded Protein Response (UPR). This, in turn, leads to the expression of pro-apoptotic factors like CHOP, culminating in cancer cell apoptosis.

Experimental Protocols

p97/VCP ATPase Activity Assay (Bioluminescence-Based)

This assay measures the ATPase activity of p97 by quantifying the amount of ATP remaining in the reaction solution using a luciferase-based system. The luminescence signal is inversely proportional to the ATPase activity.

Materials:

  • Purified recombinant p97/VCP protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 1 mM DTT

  • ATP solution (e.g., 1 mM stock)

  • This compound (or other test compounds) dissolved in DMSO

  • Positive Control: DBeQ (a known p97 inhibitor)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well white opaque plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the diluted this compound or control (DMSO for negative control, DBeQ for positive control).

  • Add 20 µL of p97 protein solution (final concentration to be optimized, e.g., 5-10 nM) to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration e.g., 10 µM).

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding 40 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay

This protocol outlines a method to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO as a vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Confirmation of Covalent Binding by Tandem Mass Spectrometry (Workflow)

This workflow describes the general steps to confirm the covalent modification of Cys522 in p97 by this compound.

Incubation Incubate p97 with This compound Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Confirmation Confirmation of Cys522 Modification Data_Analysis->Confirmation

Figure 3: Workflow for Mass Spectrometry Confirmation of Covalent Binding. This diagram outlines the key steps to verify the covalent modification of p97 by this compound. The process involves incubating the protein with the compound, digesting it into smaller peptides, analyzing the peptides by LC-MS/MS, and then analyzing the data to identify the specific peptide containing the modified Cys522 residue.

Key Steps:

  • Incubation: Incubate purified p97 protein with an excess of this compound. A control sample with DMSO should be run in parallel.

  • Sample Preparation: Remove excess, unbound this compound. Denature, reduce, and alkylate the protein sample.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Search the MS/MS data against the p97 protein sequence, including a modification on cysteine residues corresponding to the mass of this compound. The identification of a peptide containing Cys522 with the expected mass shift confirms the covalent binding.

In Vivo Preclinical Studies

Based on a comprehensive review of publicly available scientific literature, there are currently no published in vivo preclinical studies for this compound. Data regarding its pharmacokinetics (e.g., Cmax, Tmax, bioavailability) and in vivo efficacy in animal models, such as xenograft studies, are not available in the public domain.

Conclusion

This compound is a well-characterized, potent, and selective covalent inhibitor of p97/VCP with demonstrated in vitro anti-proliferative activity against various cancer cell lines. Its mechanism of action, involving the irreversible modification of Cys522 in the D2 ATPase domain, leads to the disruption of protein homeostasis and induction of the unfolded protein response, ultimately resulting in cancer cell apoptosis. While the in vitro profile of this compound is well-documented, further preclinical development would require in vivo studies to assess its pharmacokinetic properties and therapeutic efficacy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the p97 pathway in oncology.

References

An In-Depth Technical Guide to NMS-859 and Its Impact on Autophagy Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NMS-859 is a potent and specific inhibitor of the AAA+ ATPase Valosin-containing protein (VCP)/p97, a key player in cellular protein homeostasis. Emerging evidence indicates that VCP/p97 is intricately linked to the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This technical guide provides a comprehensive overview of the effects of this compound on autophagy pathways, with a particular focus on the initial steps involving the ULK1 and VPS34 complexes. This document synthesizes available data, details relevant experimental protocols, and presents visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Autophagy and Key Initiating Complexes

Autophagy is a highly regulated catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process is essential for maintaining cellular homeostasis, responding to stress, and eliminating damaged organelles and protein aggregates. The initiation of autophagy is a critical regulatory step governed by two key protein complexes: the Unc-51 like autophagy activating kinase 1 (ULK1) complex and the Vacuolar protein sorting 34 (VPS34) complex.

The ULK1 Complex: This complex acts as a primary sensor of cellular nutrient status and is a central integrator of upstream signals from mTOR and AMPK. The core components of the mammalian ULK1 complex are ULK1 (a serine/threonine kinase), ATG13, FIP200, and ATG101. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1 and ATG13, thereby suppressing autophagy. Conversely, under starvation or stress conditions, AMPK can activate ULK1 both directly through phosphorylation and indirectly by inhibiting mTORC1.

The VPS34 Complex: Downstream of the ULK1 complex, the VPS34 complex is essential for the nucleation of the autophagosomal membrane. The core of this complex consists of the class III phosphatidylinositol 3-kinase (PI3K) VPS34, Beclin-1, VPS15, and ATG14L. Activated ULK1 phosphorylates components of the VPS34 complex, including Beclin-1 and ATG14, leading to the activation of VPS34 kinase activity. VPS34 then produces phosphatidylinositol 3-phosphate (PI(3)P) on the phagophore membrane, which serves as a platform for the recruitment of downstream autophagy-related (ATG) proteins.

This compound: A VCP/p97 Inhibitor with Implications for Autophagy

This compound is a small molecule inhibitor that covalently modifies the Cys522 residue in the D2 ATPase domain of VCP/p97, leading to the inhibition of its ATPase activity. VCP/p97 is a chaperone-like protein involved in a multitude of cellular processes, including protein degradation through the ubiquitin-proteasome system and the regulation of autophagy.

Mechanism of Action of this compound
  • Target: Valosin-containing protein (VCP)/p97

  • Mechanism: Covalent inhibitor of the D2 ATPase domain.

  • Effect: Inhibition of VCP/p97's ATPase activity, leading to the accumulation of ubiquitinated proteins and cellular stress.

VCP/p97 as a Regulator of Autophagy Initiation

Recent studies have revealed a multifaceted role for VCP/p97 in the regulation of autophagy initiation, suggesting a direct link to the ULK1 and VPS34 complexes:

  • Regulation of the VPS34 Complex: VCP/p97 has been shown to regulate the assembly and activity of the Beclin-1-containing VPS34 complex. Inhibition of VCP/p97 can lead to reduced Beclin-1 levels and impaired production of PI(3)P, thereby hindering the formation of autophagosomes.

  • Interaction with the ULK1 Complex: Evidence suggests a regulatory feedback loop where ULK1/2 can phosphorylate VCP/p97, leading to an increase in its ATPase activity. This indicates that the autophagy initiation machinery can modulate the function of VCP/p97.

Effect of this compound on Autophagy Pathways

By inhibiting VCP/p97, this compound is poised to disrupt the intricate regulatory network governing autophagy initiation. While direct quantitative data for this compound's effect on specific phosphorylation events within the ULK1 and VPS34 pathways is still emerging, the known interactions of VCP/p97 with these complexes allow for the formulation of a mechanistic hypothesis.

Postulated Effects on the ULK1 and VPS34 Pathways

Inhibition of VCP/p97 by this compound is expected to lead to:

  • Impaired VPS34 Complex Activity: By potentially reducing the stability or proper assembly of the Beclin-1-containing VPS34 complex, this compound may lead to decreased PI(3)P production. This would result in a reduction in the recruitment of downstream autophagy effectors and ultimately inhibit autophagosome formation.

  • Disruption of ULK1-VCP/p97 Feedback Loop: By blocking VCP/p97 activity, this compound could interfere with the regulatory feedback from the ULK1 complex, although the precise consequences of this disruption on the overall autophagic flux require further investigation.

Quantitative Data on this compound and Autophagy Markers

While specific data on phosphorylation of ULK1 and VPS34 complex components by this compound is limited, studies with other VCP/p97 inhibitors and observations on autophagy markers provide valuable insights.

ParameterVCP/p97 InhibitorCell LineEffectReference
LC3-II Levels NMS-873, CB-5083HeLaInhibition of starvation-induced increase in LC3 puncta[1]
Beclin-1 Levels NMS-873, CB-5083HeLaReduction in Beclin-1 protein levels[2]
PI(3)P Production VCP inhibitors-Impaired starvation-induced PI(3)P production[3]
p62/SQSTM1 Levels --Accumulation indicates blocked autophagic flux

Note: This table summarizes findings with various VCP/p97 inhibitors, which are expected to have similar mechanistic consequences on autophagy as this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on autophagy pathways.

Western Blotting for Autophagy Markers

This protocol is used to quantify the levels of key autophagy-related proteins, such as LC3-II (a marker for autophagosomes) and p62/SQSTM1 (an autophagy substrate that accumulates when autophagy is inhibited).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62, anti-phospho-ULK1, anti-phospho-Beclin-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and time points. Include appropriate controls (e.g., vehicle control, starvation as a positive control for autophagy induction). To measure autophagic flux, include a condition with an autophagy inhibitor like Bafilomycin A1.

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Fluorescence Microscopy for LC3 Puncta Visualization

This method allows for the visualization and quantification of autophagosomes as fluorescent puncta within cells.

Materials:

  • Cells stably or transiently expressing GFP-LC3 or mCherry-GFP-LC3

  • Glass-bottom dishes or coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips and treat with this compound as described for Western blotting.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Staining: Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of LC3 puncta per cell using image analysis software. For cells expressing mCherry-GFP-LC3, the ratio of red-only puncta (autolysosomes) to yellow puncta (autophagosomes) can be used to assess autophagic flux.

In Vitro Kinase Assay for ULK1 and VPS34

This assay directly measures the kinase activity of ULK1 and VPS34 in the presence of this compound.

Materials:

  • Recombinant active ULK1 or VPS34 complex

  • Kinase-specific substrate (e.g., myelin basic protein for ULK1, phosphatidylinositol for VPS34)

  • Kinase buffer

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • This compound at various concentrations

Procedure (using ADP-Glo™ as an example):

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase, its substrate, and kinase buffer.

  • Inhibitor Addition: Add this compound at a range of concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubate: Incubate at the optimal temperature for the kinase.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagents and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Autophagy Initiation Pathway and the Role of VCP/p97

Autophagy_Initiation cluster_upstream Upstream Signals cluster_ULK1 ULK1 Complex cluster_VPS34 VPS34 Complex mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibits AMPK AMPK AMPK->ULK1 Activates ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 VPS34 VPS34 ULK1->VPS34 Activates VCP VCP/p97 ULK1->VCP Phosphorylates & Activates Beclin1 Beclin-1 VPS34->Beclin1 VPS15 VPS15 VPS34->VPS15 ATG14 ATG14 VPS34->ATG14 Autophagosome Autophagosome Formation VPS34->Autophagosome Initiates VCP->Beclin1 Regulates Assembly NMS859 This compound NMS859->VCP Inhibits

Caption: Autophagy initiation pathway and points of VCP/p97 regulation.

Experimental Workflow for Investigating this compound's Effect on Autophagy

Experimental_Workflow cluster_assays Autophagy Assays start Cell Culture (e.g., HeLa, U2OS) treatment Treat with this compound (Dose-response & time-course) start->treatment western Western Blot (LC3-II, p62, p-ULK1, p-Beclin-1) treatment->western if Immunofluorescence (LC3 puncta) treatment->if kinase In Vitro Kinase Assay (ULK1 & VPS34 activity) treatment->kinase analysis Data Analysis (Quantification & Statistical Analysis) western->analysis if->analysis kinase->analysis conclusion Conclusion on This compound's Effect on Autophagy Pathways analysis->conclusion

Caption: Workflow for studying this compound's impact on autophagy.

Conclusion

This compound, a specific inhibitor of VCP/p97, holds significant potential to modulate autophagy pathways. By targeting a key regulator of protein homeostasis that is functionally linked to the core autophagy initiation machinery, this compound offers a valuable tool for dissecting the intricate mechanisms of autophagy and a potential therapeutic strategy for diseases where autophagy plays a critical role. Further research focusing on the direct impact of this compound on the phosphorylation status and activity of the ULK1 and VPS34 complexes will be crucial to fully elucidate its mechanism of action in the context of autophagy. This guide provides a foundational framework for researchers and drug developers to design and interpret experiments aimed at understanding and harnessing the effects of this compound on this fundamental cellular process.

References

Investigating the Selectivity Profile of NMS-859: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-859 is a potent and specific small-molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase, Valosin-Containing Protein (VCP), also known as p97. It functions as a covalent inhibitor, offering a valuable tool for studying the myriad cellular processes regulated by VCP/p97. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its primary target, mechanism of action, and activity against other enzymes. Detailed methodologies for key experiments are also provided to facilitate the replication and extension of these findings.

Core Properties of this compound

This compound is characterized by its potent and covalent inhibition of VCP/p97. Its primary mechanism involves the selective modification of a specific cysteine residue within the D2 ATPase domain of VCP/p97.

PropertyDescriptionReference(s)
Primary Target Valosin-Containing Protein (VCP)/p97[1][2]
Mechanism of Action Covalent modification of Cys522 in the D2 active site[1][3]
Biochemical Potency (IC50) ~0.37 µM for wild-type VCP/p97[3]
Cellular Potency (IC50) 3.5 µM in HCT116 cells; 3.0 µM in HeLa cells[4]

Selectivity Profile of this compound

A critical aspect of any small-molecule inhibitor is its selectivity. This compound has been demonstrated to be highly selective for VCP/p97.

Kinase Selectivity

This compound was screened against a panel of 53 kinases and was found to be highly selective, with IC50 values greater than 10 µM for all kinases tested.[4] The specific composition of this kinase panel is not publicly available in the cited literature.

Selectivity Against Other ATPases

This compound has also been shown to be inactive against a panel of other AAA ATPases and HSP90, with IC50 values exceeding 10 µM.[4][5] This high degree of selectivity underscores its utility as a specific probe for VCP/p97 function.

Experimental Protocols

The following sections detail the methodologies used to characterize the activity and selectivity of this compound.

VCP/p97 ATPase Activity Assay (General Protocol)

This biochemical assay is designed to measure the inhibition of VCP/p97's ATPase activity. A common method involves a luciferase-based ATP detection assay.

Principle: The amount of ATP remaining after the ATPase reaction is quantified. Inhibition of VCP/p97 results in less ATP hydrolysis and a higher luminescent signal.

Materials:

  • Purified recombinant VCP/p97 protein

  • ATP

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of VCP/p97 enzyme in assay buffer to each well.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Equilibrate the plate to room temperature.

  • Add the luciferase-based ATP detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.[2][4]

Principle: Cell viability is assessed by measuring the intracellular ATP levels, which correlate with the number of metabolically active cells.

Materials:

  • HCT116 or HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 384-well white, clear-bottom plates

  • Luciferase-based cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed cells into 384-well plates at a density of approximately 1,600 cells per well.[4]

  • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for an additional 72 hours.[2][4]

  • Equilibrate the plate to room temperature.

  • Add the luciferase-based cell viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values based on the percentage of growth of treated cells versus untreated controls.[4]

Kinase Selectivity Profiling (General Workflow)

Kinase selectivity is typically assessed using a panel of in vitro kinase assays.

Principle: The ability of this compound to inhibit the activity of a diverse panel of kinases is measured.

General Workflow:

  • Compound Preparation: this compound is serially diluted in DMSO.

  • Kinase Reactions: For each kinase in the panel, a reaction is set up containing the kinase, its specific substrate, ATP, and the test compound in an appropriate buffer.

  • Incubation: The reactions are incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Detection: The extent of phosphorylation is measured. Common detection methods include:

    • Radiometric assays: Measuring the incorporation of 32P or 33P from radiolabeled ATP into the substrate.

    • Luminescence-based assays: Quantifying the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated, and IC50 values are determined for any active kinases.

Visualizations

VCP/p97 in the Ubiquitin-Proteasome System

VCP/p97 plays a crucial role in the extraction of ubiquitinated proteins from cellular complexes or structures, thereby facilitating their degradation by the proteasome. Inhibition of VCP/p97 by this compound disrupts this process.

VCP_p97_Pathway cluster_0 Cellular Complex cluster_1 Protein Degradation Pathway Protein_Complex Protein Complex / Membrane Ubiquitination Ubiquitination Protein_Complex->Ubiquitination Misfolded/Target Protein VCP_p97 VCP/p97 Ubiquitination->VCP_p97 Ub-Protein Proteasome 26S Proteasome VCP_p97->Proteasome Unfolded Protein Degradation Protein Degradation Proteasome->Degradation NMS_859 This compound NMS_859->VCP_p97 Inhibition

VCP/p97's role in protein degradation and its inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a general workflow for assessing the selectivity of an inhibitor against a panel of kinases.

Kinase_Selectivity_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Assay_Plate Dispense Compound to Assay Plate Compound_Prep->Assay_Plate Reaction_Mix Add Kinase Mix to Assay Plate Assay_Plate->Reaction_Mix Kinase_Panel Prepare Kinase Panel (Kinase + Substrate + Buffer) Kinase_Panel->Reaction_Mix Initiate_Reaction Initiate Reaction with ATP Reaction_Mix->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Signal (Luminescence/Fluorescence) Detection->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

NMS-859 as a Chemical Probe for p97 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of NMS-859, a potent and specific covalent inhibitor of the AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to investigate the diverse cellular functions of p97.

Introduction to p97 and the Role of this compound

The p97/VCP is a critical regulator of protein homeostasis, involved in a myriad of cellular processes including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), membrane fusion, and DNA damage repair.[1][2] Its essential role in maintaining cellular health and the over-reliance of cancer cells on its function have made p97 a compelling target for therapeutic intervention.[3]

This compound is a valuable tool for studying p97's function due to its specific mechanism of action. It acts as a covalent inhibitor, providing a means to irreversibly block p97's ATPase activity and investigate the downstream consequences.[4][5]

Mechanism of Action

This compound features an α-chloroacetamide "warhead" that covalently modifies the Cys522 residue located within the D2 ATPase domain of p97.[5][6][7] This irreversible modification sterically hinders ATP binding, thereby inhibiting the enzyme's essential ATPase activity.[4] The inhibition of p97's ability to hydrolyze ATP stalls its function as a protein segregase, leading to the accumulation of ubiquitinated substrates and ultimately inducing cellular stress and apoptosis, particularly in cancer cells.[3][4]

cluster_0 This compound Mechanism of Action p97 p97/VCP Hexamer D2_domain D2 ATPase Domain (with Cys522) p97->D2_domain contains ATP ATP D2_domain->ATP Blocks binding of Inhibition Inhibition of ATPase Activity D2_domain->Inhibition Leads to NMS859 This compound (α-chloroacetamide warhead) NMS859->D2_domain Covalently modifies Cys522 ATP->Inhibition Downstream Disruption of Protein Homeostasis (e.g., ERAD) Inhibition->Downstream

Mechanism of this compound covalent inhibition of p97.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound against p97

TargetAssay ConditionIC50 (µM)Reference(s)
Wild-Type p97/VCP60 µM ATP0.37[4][5][8][9]
Wild-Type p97/VCP1 mM ATP0.36[8][9][10]
VCP C522T MutantNot specifiedVery weak inhibition[8][9]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50 (µM)Reference(s)
HCT116 (Colon Cancer)Cell Proliferation3.5[4][8][9]
HeLa (Cervical Cancer)Cell Proliferation3.0[4][8][9]
RPMI8226 (Multiple Myeloma)Cell Proliferation3.4[5]

Table 3: Selectivity Profile of this compound

Target ClassNumber TestedIC50 (µM)Reference(s)
AAA ATPases (other than p97)Not specified>10[4]
HSP901>10[4]
Kinases53>10[4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

4.1. Cell Viability/Proliferation Assay

This protocol is designed to determine the IC50 of this compound in cancer cell lines.

  • Materials:

    • HCT116 or HeLa cells

    • 384-well white clear-bottom plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium

    • Thermostable firefly luciferase-based ATP determination assay kit (e.g., CellTiter-Glo®)

    • Plate reader capable of luminescence detection

  • Procedure:

    • Seed cells at a density of 1,600 cells per well in a 384-well plate.[8][9]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare a serial dilution of this compound in cell culture medium. A typical protocol uses eight dilution points, performed in duplicate.[8][9]

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plates for an additional 72 hours.[8][9]

    • After incubation, lyse the cells and measure the ATP content in each well using a luciferase-based assay according to the manufacturer's instructions.[8][9]

    • Calculate IC50 values by determining the percentage of growth of treated cells relative to the untreated control and fitting the data to a dose-response curve.[8][9]

cluster_1 Cell Viability Assay Workflow A 1. Seed Cells (1,600 cells/well, 384-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Lyse Cells & Add Luciferase Reagent D->E F 6. Measure Luminescence (ATP Content) E->F G 7. Calculate IC50 F->G

Workflow for determining the cellular IC50 of this compound.

4.2. Preparation of this compound Stock Solutions

Proper preparation and storage of this compound are crucial for reproducible experimental results.

  • In Vitro Stock Solution:

    • Dissolve this compound powder in DMSO to a high concentration (e.g., 50 mg/mL or 100 mM).[4][8] The use of an ultrasonic bath may be necessary to fully dissolve the compound.[8]

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[8]

Applications in Research

This compound serves as a critical tool for:

  • Validating p97 as a Therapeutic Target: Its potent and specific activity provides a clear rationale for targeting p97 in diseases like cancer.[4]

  • Investigating the Ubiquitin-Proteasome System: By inhibiting p97, researchers can study the accumulation of ubiquitinated proteins and the cellular response to proteotoxic stress.

  • Exploring ERAD and Autophagy: this compound can be used to dissect the role of p97 in clearing misfolded proteins from the endoplasmic reticulum and in the regulation of autophagy.[4]

  • Overcoming Drug Resistance: Studies suggest that inhibiting p97 with probes like this compound could be a strategy to overcome resistance to proteasome inhibitors.[4]

References

Methodological & Application

Application Notes and Protocols for NMS-859 Treatment in HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NMS-859, a potent and covalent inhibitor of Valosin-Containing Protein (VCP/p97), in studies involving the human colorectal carcinoma cell line HCT116. Detailed protocols for assessing cell viability, investigating cellular signaling pathways, and analyzing cell cycle and apoptosis are provided below.

Introduction

This compound is a selective inhibitor of the AAA+ ATPase VCP/p97, a key regulator of protein homeostasis.[1] It covalently modifies the Cys522 residue within the D2 ATPase domain of VCP/p97, leading to the inhibition of its function.[1] In cancer cells, including the HCT116 colorectal cancer cell line, inhibition of VCP/p97 disrupts cellular processes such as the unfolded protein response (UPR), autophagy, and ultimately leads to cell death.[2][3] These notes offer standardized protocols to enable researchers to effectively utilize this compound as a tool to investigate VCP/p97 biology and its potential as a therapeutic target in colorectal cancer.

Quantitative Data Summary

The following tables summarize key quantitative data for the treatment of HCT116 cells with this compound.

Table 1: In Vitro Potency of this compound in HCT116 Cells

ParameterValueReference
IC50 (Cell Proliferation) 3.5 µM[1]

Table 2: Recommended Concentration Range for In Vitro Assays

AssayRecommended Concentration RangeIncubation Time
Cell Viability (MTT/ATP-based) 0.1 - 10 µM72 hours
Western Blotting 1 - 5 µM6 - 24 hours
Cell Cycle Analysis 1 - 5 µM24 - 48 hours
Apoptosis Assays 1 - 5 µM24 - 48 hours

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.

NMS859_Signaling_Pathway This compound Signaling Pathway in HCT116 Cells NMS859 This compound VCP_p97 VCP/p97 ATPase NMS859->VCP_p97 Covalent Inhibition (Cys522) Ub_Proteins Ubiquitinated Proteins VCP_p97->Ub_Proteins Unfolding & Processing ERAD ER-Associated Degradation (ERAD) VCP_p97->ERAD Autophagy Autophagy VCP_p97->Autophagy Proteasome Proteasome Ub_Proteins->Proteasome Degradation UPR Unfolded Protein Response (UPR) ERAD->UPR Autophagy->UPR ATF4 ATF4 UPR->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Experimental_Workflow General Experimental Workflow for this compound Treatment cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Seed_Cells Seed HCT116 Cells Adherence Allow Cells to Adhere (24 hours) Seed_Cells->Adherence Treat_Cells Treat Cells with this compound (or Vehicle Control) Adherence->Treat_Cells Prepare_NMS859 Prepare this compound dilutions Prepare_NMS859->Treat_Cells Incubate Incubate for desired time (6-72 hours) Treat_Cells->Incubate Viability Cell Viability Assay Incubate->Viability Western_Blot Western Blot Incubate->Western_Blot Cell_Cycle Cell Cycle Analysis Incubate->Cell_Cycle Apoptosis Apoptosis Assay Incubate->Apoptosis

References

Application Notes and Protocols for Determining NMS-859 IC50 in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NMS-859 is a potent and specific covalent inhibitor of the ATPase VCP/p97 (Valosin-Containing Protein), a critical enzyme involved in various cellular processes including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and ubiquitin-dependent protein degradation.[1][2] By inhibiting VCP/p97, this compound disrupts these pathways, leading to an accumulation of misfolded proteins and ultimately inducing cancer cell death.[3][4] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in HeLa, a human cervical cancer cell line, using a luminescent cell viability assay.

Data Presentation

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process. In this context, it is the concentration of this compound that reduces the viability of HeLa cells by 50%.

CompoundCell LineIC50 (µM)Assay UsedReference
This compoundHeLa3.0Cell Proliferation Assay[3]
This compoundHCT1163.5Cell Proliferation Assay[3]
PPAHeLa6.1CellTiter-Glo[2][5]
Signaling Pathway of this compound

This compound covalently modifies the Cys522 residue in the D2 ATPase domain of VCP/p97, which is a key component of the protein degradation machinery.[3] This inhibition disrupts the ERAD pathway, which is responsible for the removal of misfolded proteins from the endoplasmic reticulum. The blockage of this pathway leads to ER stress and the activation of the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis.

NMS859_Pathway cluster_ER Endoplasmic Reticulum Misfolded Protein Misfolded Protein ERAD Machinery ERAD Machinery Misfolded Protein->ERAD Machinery recognition Ubiquitinated Substrate Ubiquitinated Substrate ERAD Machinery->Ubiquitinated Substrate ubiquitination VCP/p97 VCP/p97 Proteasome Proteasome VCP/p97->Proteasome delivery ER Stress ER Stress VCP/p97->ER Stress Ubiquitinated Substrate->VCP/p97 extraction Protein Degradation Protein Degradation Proteasome->Protein Degradation This compound This compound This compound->VCP/p97 inhibition Apoptosis Apoptosis ER Stress->Apoptosis

Caption: this compound inhibits VCP/p97, disrupting protein degradation.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in HeLa Cells using CellTiter-Glo®

This protocol outlines the steps to determine the IC50 value of this compound in HeLa cells by assessing cell viability based on the quantification of ATP, which is an indicator of metabolically active cells.[6]

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 384-well microplates

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Experimental Workflow Diagram:

IC50_Workflow Start Start Seed_HeLa Seed HeLa cells into 384-well plate Start->Seed_HeLa Incubate_24h Incubate for 24 hours Seed_HeLa->Incubate_24h Prepare_NMS859 Prepare serial dilutions of this compound Incubate_24h->Prepare_NMS859 Treat_Cells Treat cells with this compound and vehicle control Prepare_NMS859->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Shake_Lyse Shake to induce lysis Add_CTG->Shake_Lyse Incubate_10min Incubate for 10 minutes Shake_Lyse->Incubate_10min Read_Luminescence Read luminescence Incubate_10min->Read_Luminescence Analyze_Data Analyze data and calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound in HeLa cells.

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and count the cells.

    • Seed 1,600 HeLa cells per well in a total volume of 50 µL into opaque-walled 384-well plates.[7] A recommended seeding density for HeLa cells in a 384-well plate is around 1,800 cells per well, but 1,600 is also a commonly used density.[7][8]

    • Incubate the plates for 24 hours to allow the cells to attach.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations. It is recommended to use at least eight dilution points.[7]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).[9]

    • Carefully add the diluted this compound solutions to the appropriate wells in duplicate or triplicate.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]

  • Cell Viability Assay (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 50 µL of reagent to 50 µL of medium).[10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Record the luminescence using a plate reader.[10]

  • Data Analysis:

    • Subtract the average background luminescence (from the no-cell control wells) from all experimental wells.[9]

    • Normalize the data by expressing the luminescence of each treated well as a percentage of the average luminescence of the vehicle control wells (set to 100% viability).[11]

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.[9]

    • Use a non-linear regression model (e.g., a sigmoidal dose-response curve with variable slope) to fit the data and determine the IC50 value.[11][12][13] This can be performed using software such as GraphPad Prism.[14][15]

References

NMS-859 solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-859 is a potent and selective covalent inhibitor of the ATPase VCP/p97 (Valosin-Containing Protein), a key player in protein homeostasis.[1][2][3][4] It exerts its inhibitory effect by covalently modifying the Cys522 residue within the D2 ATPase domain of p97, thereby blocking ATP binding and subsequent protein unfolding and degradation processes.[2][5][6][7] This targeted action disrupts cellular processes such as the endoplasmic reticulum-associated degradation (ERAD) pathway, leading to an accumulation of misfolded proteins and ultimately inducing cancer cell death.[6][7] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

This document provides detailed application notes and protocols for the use of this compound in in vitro assays, with a focus on its solubility and preparation for cell-based experiments.

Data Presentation: Physicochemical and Biological Properties of this compound

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₂ClN₃O₃S[1]
Molecular Weight 349.79 g/mol [1][2]
CAS Number 1449236-96-7[1][2]
Appearance White to gray solid powder[1]
Solubility DMSO: up to 100 mM (50 mg/mL with ultrasonic assistance)[1][2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[1]
Mechanism of Action Covalent inhibitor of VCP/p97 ATPase[1][5][6]
Target Residue Cys522 in the D2 active site[2][5][7]
Biochemical IC₅₀ 0.37 µM (wild-type VCP, 60 µM ATP), 0.36 µM (wild-type VCP, 1 mM ATP)[1][3][4]
Cellular IC₅₀ (72h) HCT116: 3.5 µM, HeLa: 3.0 µM[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/hygroscopic dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for higher concentrations)[1]

  • Calibrated pipettes

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.498 mg of this compound (Molecular Weight = 349.79).

  • Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM stock solution, add 1 mL of DMSO for every 3.498 mg of this compound.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to two years.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the this compound stock solution for use in cell-based assays, such as cell viability or proliferation assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for your cell line.

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For creating a range of concentrations, it is often convenient to first prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in cell culture medium.

  • Prepare Final Working Solutions: Serially dilute the stock or intermediate solution in cell culture medium to achieve the desired final concentrations for your experiment. A typical final concentration range for this compound in cellular assays is 2.5 µM to 10 µM.[2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the this compound treated wells.

  • Add to Cells: Add the final working solutions of this compound and the vehicle control to your cells and incubate for the desired period (e.g., 72 hours for cell proliferation assays).[1][3]

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism of action of this compound, targeting the VCP/p97 ATPase and its downstream effects on cellular protein homeostasis.

NMS859_Pathway Mechanism of this compound Action Ubiquitinated_Proteins Ubiquitinated Proteins VCP_p97 VCP/p97 ATPase Ubiquitinated_Proteins->VCP_p97 Substrate for Proteasome 26S Proteasome VCP_p97->Proteasome Unfolds and delivers to ERAD_Pathway ERAD Pathway VCP_p97->ERAD_Pathway Misfolded_Proteins Accumulation of Misfolded Proteins Protein_Degradation Protein Degradation Proteasome->Protein_Degradation ERAD_Pathway->VCP_p97 Cell_Death Cancer Cell Death Misfolded_Proteins->Cell_Death Induces NMS_859 This compound NMS_859->VCP_p97 Covalently inhibits (Cys522)

Caption: this compound mechanism of action.

Experimental Workflow for this compound Preparation

This diagram outlines the key steps for preparing this compound for in vitro cell culture experiments.

NMS859_Workflow This compound Preparation Workflow for In Vitro Assays Start Start: this compound Powder Weigh 1. Weigh this compound Powder Start->Weigh Dissolve 2. Dissolve in DMSO Weigh->Dissolve Vortex 3. Vortex/Sonicate to Dissolve Dissolve->Vortex Stock_Solution 4. Prepare 10 mM Stock Solution Vortex->Stock_Solution Aliquot 5. Aliquot for Single Use Stock_Solution->Aliquot Store 6. Store at -80°C Aliquot->Store Thaw 7. Thaw Aliquot Store->Thaw For Experiment Dilute 8. Serially Dilute in Cell Culture Medium Thaw->Dilute Final_Concentration 9. Achieve Final Working Concentrations Dilute->Final_Concentration Add_to_Cells 10. Add to Cell Culture Final_Concentration->Add_to_Cells End End: In Vitro Assay Add_to_Cells->End

Caption: this compound preparation workflow.

References

Application Notes and Protocols for In Vivo Studies of NMS-859

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in vivo experimental studies involving NMS-859, a potent and covalent inhibitor of the ATPase VCP/p97. The protocols outlined below are intended to serve as a foundational framework for preclinical evaluation of this compound's anti-tumor efficacy.

Introduction

This compound is a specific, small-molecule inhibitor that covalently modifies the Cys522 residue within the D2 ATPase domain of Valosin-Containing Protein (VCP), also known as p97.[1] VCP/p97 is a critical component of the ubiquitin-proteasome system, playing a central role in protein homeostasis by regulating processes such as Endoplasmic Reticulum-Associated Degradation (ERAD), autophagy, and DNA damage repair.[2][3] In cancer cells, which often exhibit high rates of protein synthesis and are under significant proteotoxic stress, the inhibition of VCP/p97 by this compound can lead to an accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death.[2][4] These characteristics make VCP/p97 a compelling therapeutic target in oncology.

Data Presentation

In Vitro Activity of this compound
ParameterCell LineValue (µM)Reference
Biochemical IC50 Wild-type VCP/p970.37[1][5]
Cell Proliferation IC50 HCT116 (Colon Carcinoma)3.5[5][6]
Cell Proliferation IC50 HeLa (Cervical Cancer)3.0[5][6]
In Vivo Formulation of this compound
ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%
This formulation is a standard starting point for in vivo studies and may require optimization based on the specific experimental conditions.

Signaling Pathway

The following diagram illustrates the central role of VCP/p97 in cellular protein homeostasis and the mechanism of action of this compound.

VCP_p97_Pathway cluster_upstream Upstream Events cluster_VCP VCP/p97 Complex cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome Ubiquitinated_Substrates Ubiquitinated Substrates VCP_p97 VCP/p97 (AAA+ ATPase) Ubiquitinated_Substrates->VCP_p97 Binds to ER_Stress ER Stress ER_Stress->VCP_p97 Activates DNA_Damage DNA Damage DNA_Damage->VCP_p97 Recruits ERAD ER-Associated Degradation (ERAD) VCP_p97->ERAD Proteasomal_Degradation Proteasomal Degradation VCP_p97->Proteasomal_Degradation Autophagy Autophagy VCP_p97->Autophagy NF_kB_Signaling NF-κB Signaling VCP_p97->NF_kB_Signaling Cell_Cycle_Control Cell Cycle Control VCP_p97->Cell_Cycle_Control Apoptosis Apoptosis VCP_p97->Apoptosis Inhibition leads to Protein_Homeostasis Protein Homeostasis ERAD->Protein_Homeostasis Proteasomal_Degradation->Protein_Homeostasis Autophagy->Protein_Homeostasis Cell_Survival Cell Survival & Proliferation NF_kB_Signaling->Cell_Survival Cell_Cycle_Control->Cell_Survival Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition NMS_859 This compound NMS_859->VCP_p97 Covalently Inhibits

VCP/p97 Signaling and this compound Mechanism

Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy Study

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.

1. Cell Culture and Implantation:

  • Cell Lines: HCT116 (human colorectal carcinoma) or other sensitive cell lines identified from in vitro screening.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Harvest cells at 70-80% confluency, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of 6-8 week old female athymic nude mice.

2. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

3. This compound Formulation and Administration:

  • Formulation: Prepare this compound in the vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) on the day of administration.

  • Dosing: While a specific in vivo dose for this compound is not publicly available, a dose-finding study is recommended. A starting dose could be extrapolated from the in vitro IC50 values, with subsequent dose escalation. Based on studies with other p97 inhibitors, a starting dose range of 25-50 mg/kg administered orally (p.o.) once daily (qd) could be explored.

  • Administration: Administer the this compound formulation or vehicle control to the respective groups via oral gavage.

4. Efficacy Evaluation:

  • Tumor Volume: Measure tumor volume 2-3 times per week.

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

5. Pharmacodynamic (PD) Marker Analysis:

  • At the end of the study, collect tumor tissues and other relevant organs for PD analysis.

  • Western Blotting: Analyze the levels of key proteins in the VCP/p97 pathway, such as total ubiquitinated proteins, ER stress markers (e.g., CHOP, BiP), and apoptosis markers (e.g., cleaved caspase-3).

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to assess the in-situ expression and localization of PD markers.

Experimental Workflow Diagram

Xenograft_Workflow cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., HCT116) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Group Randomization (Tumor Volume ~150-200 mm³) Tumor_Growth->Randomization Vehicle_Group Vehicle Control Group (Oral Gavage, qd) Randomization->Vehicle_Group NMS859_Group This compound Treatment Group (Oral Gavage, qd) Randomization->NMS859_Group Monitoring 5. Monitor Tumor Volume & Body Weight Vehicle_Group->Monitoring NMS859_Group->Monitoring Tumor_Excision 6. Tumor Excision & Tissue Collection Monitoring->Tumor_Excision Efficacy_Analysis 7. Efficacy Analysis (TGI) Tumor_Excision->Efficacy_Analysis PD_Analysis 8. Pharmacodynamic Marker Analysis (Western Blot, IHC) Tumor_Excision->PD_Analysis

In Vivo Xenograft Study Workflow

Conclusion

The provided application notes and protocols offer a detailed framework for the in vivo investigation of this compound. Successful execution of these studies will provide critical data on the anti-tumor efficacy, pharmacodynamic effects, and tolerability of this promising VCP/p97 inhibitor, thereby guiding its further preclinical and potential clinical development. Careful attention to experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, is paramount for generating robust and reproducible results.

References

Application Notes: NMS-859 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NMS-859 is a potent and specific covalent inhibitor of the ATPase VCP/p97 (Valosin-containing protein), a key enzyme in cellular protein homeostasis.[1][2] VCP/p97 is an AAA+ (ATPase Associated with diverse cellular Activities) ATPase that plays a crucial role in various cellular processes, including the endoplasmic reticulum-associated degradation (ERAD) pathway, ubiquitin-dependent protein degradation, and autophagy.[3][4] By targeting VCP/p97, this compound disrupts these pathways, leading to an accumulation of misfolded proteins and ultimately inducing cancer cell death.[2][5] Its mechanism involves the covalent modification of the Cys522 residue within the D2 ATPase active site of VCP/p97.[2][5][6] These characteristics make this compound a valuable tool for preclinical cancer research and a potential therapeutic agent.

These application notes provide a comprehensive overview and generalized protocols for the administration of this compound in mouse xenograft models, designed for researchers in oncology and drug development.

Mechanism of Action

This compound functions as an irreversible inhibitor of VCP/p97. VCP/p97 utilizes the energy from ATP hydrolysis to segregate polyubiquitinated proteins from cellular structures, preparing them for degradation by the proteasome. Inhibition of VCP/p97 by this compound blocks this process, causing endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR), which can trigger apoptosis in cancer cells.[5]

cluster_1 This compound Intervention Ub_Proteins Polyubiquitinated Substrates VCP VCP/p97 ATPase Ub_Proteins->VCP Recruitment Proteasome Proteasome VCP->Proteasome Substrate Delivery ER_Stress ER Stress & UPR Degradation Protein Degradation Proteasome->Degradation ER Endoplasmic Reticulum Misfolded Misfolded Proteins (ERAD Substrates) Misfolded->Ub_Proteins Ubiquitination NMS859 This compound NMS859->VCP Covalent Inhibition (Cys522) Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: this compound covalently inhibits the VCP/p97 ATPase, disrupting protein degradation and inducing apoptosis.

Preclinical Data

This compound has demonstrated potent activity in various in vitro assays, validating its inhibitory effect on VCP/p97 and its anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Activity of this compound

Assay Type Target/Cell Line ATP Concentration IC₅₀ Value Reference
Biochemical Assay Wild-Type VCP 60 µM 0.37 µM [1]
Biochemical Assay Wild-Type VCP 1 mM 0.36 µM [1]
Cell Proliferation HCT116 (Colon Cancer) N/A 3.5 µM [1][2]

| Cell Proliferation | HeLa (Cervical Cancer) | N/A | 3.0 µM |[1][2] |

Protocols for Mouse Xenograft Studies

The following protocols are generalized and should be adapted based on the specific cell line, mouse strain, and experimental objectives. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol 1: Establishment of Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous tumor model using a cancer cell line sensitive to this compound (e.g., HCT116).

Materials:

  • HCT116 cancer cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 6-8 week old immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice)

  • Matrigel (optional, can improve tumor take-rate)

  • Syringes (1 mL) and needles (27-gauge)

Procedure:

  • Cell Preparation: Culture HCT116 cells until they reach 70-80% confluency. Wash the cells with sterile PBS, then harvest using Trypsin-EDTA. Neutralize the trypsin with complete medium.[7]

  • Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >95%.

  • Injection Preparation: Adjust the cell concentration to 1 x 10⁷ cells/mL in sterile PBS. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice for a final concentration of 5 x 10⁶ cells per 100 µL.[7] Keep the cell suspension on ice to maintain viability.

  • Tumor Implantation: Anesthetize the mice according to approved institutional protocols. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor the mice daily for health and welfare. Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor dimensions (length and width) with digital calipers every 2-3 days.[7]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[7]

  • Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

start Start cell_culture 1. Culture Cancer Cells (e.g., HCT116) start->cell_culture harvest 2. Harvest and Prepare Cell Suspension cell_culture->harvest implant 3. Subcutaneous Implantation in Mice harvest->implant monitor 4. Monitor Tumor Growth implant->monitor randomize 5. Randomize into Treatment Groups (Tumor ~100-150 mm³) monitor->randomize treatment 6. Begin this compound Administration randomize->treatment endpoint 7. Endpoint Analysis (Tumor Volume, IHC, etc.) treatment->endpoint end End endpoint->end

Caption: A typical experimental workflow for an this compound efficacy study in a mouse xenograft model.

Protocol 2: this compound Formulation and Administration

This protocol details the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), newly opened

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl), sterile

  • Appropriate administration equipment (e.g., oral gavage needles, syringes for IP injection)

1. This compound Formulation

A recommended vehicle for this compound is a formulation consisting of DMSO, PEG300, Tween-80, and saline.[1]

Table 2: this compound Formulation for In Vivo Administration

Component Percentage of Final Volume Purpose
DMSO 10% Initial Solubilization
PEG300 40% Co-solvent
Tween-80 5% Surfactant/Emulsifier

| Saline (0.9% NaCl) | 45% | Diluent |

Preparation Steps (for 1 mL total volume):

  • Weigh the required amount of this compound powder to achieve the target concentration (e.g., for a 2.5 mg/mL solution, weigh 2.5 mg of this compound).

  • Add 100 µL of DMSO to the this compound powder and mix thoroughly (ultrasonication may be required) to create a stock solution.[1]

  • Add 400 µL of PEG300 to the DMSO stock and mix until the solution is clear.[1]

  • Add 50 µL of Tween-80 and mix evenly.[1]

  • Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.[1]

  • This formulation should be prepared fresh daily before administration.

2. Dosage and Administration

  • Dosage: The optimal dosage for this compound in xenograft models has not been definitively established in the provided search results. A preliminary dose-finding or tolerability study is strongly recommended. Based on common practices for small molecule inhibitors, a starting dose range of 10-50 mg/kg could be explored.

  • Administration Route: The route of administration (e.g., intraperitoneal (IP), oral (PO)) should be determined based on the compound's properties and experimental design.

  • Treatment Schedule: A typical schedule involves daily administration for 5 consecutive days, followed by a 2-day break (QDx5/7d). The duration of treatment can range from 2 to 4 weeks, depending on tumor growth in the control group.

  • Monitoring During Treatment: Monitor animal body weight daily or at least three times per week as an indicator of toxicity. A body weight loss exceeding 15-20% may require dose reduction or cessation of treatment. Continue to measure tumor volume 2-3 times per week.

Table 3: Representative Xenograft Study Design

Group Treatment Concentration Dose Route Schedule No. of Animals
1 Vehicle N/A 10 mL/kg PO QDx5/7d 8-10
2 This compound 2.5 mg/mL 25 mg/kg PO QDx5/7d 8-10

| 3 | this compound | 5.0 mg/mL | 50 mg/kg | PO | QDx5/7d | 8-10 |

3. Study Endpoints and Data Analysis

  • Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Secondary Endpoints: These may include body weight changes, clinical observations, and survival analysis.

References

Application Notes and Protocols: NMS-859 in Combination with Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing the p97 inhibitor, NMS-859, in combination with proteasome inhibitors for cancer research. The dual targeting of the ubiquitin-proteasome system at two critical nodes—p97/VCP-mediated protein processing and proteasomal degradation—offers a promising strategy to induce synergistic cytotoxicity in cancer cells, particularly those reliant on a robust protein homeostasis network.

Introduction and Scientific Rationale

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby regulating a plethora of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional UPS to maintain protein quality control and eliminate misfolded or damaged proteins. Consequently, the UPS has emerged as a key target for anti-cancer therapies.

Proteasome inhibitors , such as bortezomib (B1684674) and carfilzomib (B1684676), represent a major class of anti-cancer drugs that directly block the catalytic activity of the 26S proteasome. This inhibition leads to the accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death.[1][2]

This compound is a potent and specific covalent inhibitor of the AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP).[3][4] p97 acts upstream of the proteasome and plays a crucial role in the processing and extraction of ubiquitinated proteins from various cellular compartments, including the endoplasmic reticulum, chromatin, and protein complexes, preparing them for proteasomal degradation.[5][6] Inhibition of p97 by this compound disrupts these processes, leading to the accumulation of ubiquitinated proteins and the induction of proteotoxic stress.[4]

The combination of this compound with a proteasome inhibitor is based on the rationale of a "dual-hit" on the UPS. By inhibiting both an upstream processing step (p97) and the downstream degradation machinery (proteasome), this combination is hypothesized to overwhelm the cancer cell's capacity to manage proteotoxic stress, leading to enhanced and synergistic apoptosis.[1][7] This strategy may be particularly effective in overcoming resistance to single-agent proteasome inhibitor therapy.

Data Presentation: Synergistic Cytotoxicity

While specific quantitative data for the combination of this compound with proteasome inhibitors is emerging, studies with other p97 inhibitors, such as Eeyarestatin I (Eer1) and DBeQ, in combination with bortezomib in multiple myeloma cell lines, provide strong evidence for the synergistic potential of this therapeutic strategy.[1][7][8] The following tables summarize representative data demonstrating this synergy.

Table 1: Effect of p97 and Proteasome Inhibitor Combination on Cell Viability in Multiple Myeloma Cell Lines

Cell LineTreatmentConcentration% Live Cells (Relative to Control)
OPM-2 Bortezomib5 nM~80%
Eer11.5 µM~90%
Bortezomib + Eer15 nM + 1.5 µM~40%
RPMI 8226 Bortezomib2.5 nM~75%
Eer11.0 µM~85%
Bortezomib + Eer12.5 nM + 1.0 µM~30%
U-266 Bortezomib2.5 nM~60%
Eer11.5 µM~70%
Bortezomib + Eer12.5 nM + 1.5 µM~25%
KMS-11 Bortezomib1.0 nM~55%
Eer10.5 µM~65%
Bortezomib + Eer11.0 nM + 0.5 µM~20%

Data adapted from Auner et al., PLoS One, 2013.[8] The data illustrates a significant decrease in cell viability with the combination treatment compared to single agents.

Table 2: Induction of Apoptosis by p97 and Proteasome Inhibitor Combination

Cell LineTreatmentConcentration% Apoptotic Cells (Annexin V Positive)
RPMI 8226 Control-~5%
Bortezomib5 nM~15%
DBeQ2.5 µM~10%
Bortezomib + DBeQ5 nM + 2.5 µM~45%
U-266 Control-~8%
Bortezomib5 nM~20%
DBeQ2.5 µM~15%
Bortezomib + DBeQ5 nM + 2.5 µM~55%

This table represents hypothetical data based on the strong synergistic induction of apoptosis reported for this combination.[1][7] Precise percentages would need to be determined experimentally for this compound.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is for determining cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

  • This compound (prepared in DMSO)

  • Proteasome inhibitor (e.g., Bortezomib, Carfilzomib; prepared in DMSO)

  • Cancer cell lines of interest (e.g., multiple myeloma, solid tumor lines)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the proteasome inhibitor, alone and in combination, in complete culture medium. A constant ratio combination design is often used for synergy studies.

    • Include wells for untreated controls (vehicle only, e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[9]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from control wells (medium only) from all other measurements.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the IC50 values for each drug alone and in combination using a suitable software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Proteasome inhibitor

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with this compound and the proteasome inhibitor, alone and in combination, at desired concentrations for the chosen time period. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Visualization of Signaling Pathways and Experimental Workflow

experimental_workflow Experimental Workflow for Synergy Analysis cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Downstream Assays cluster_analysis 4. Data Analysis cell_culture Seed Cancer Cells (e.g., Multiple Myeloma) treatment Treat cells for 24-72h cell_culture->treatment drug_prep Prepare this compound & Proteasome Inhibitor (Single agents and combinations) drug_prep->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant ci Calculate Combination Index (CI) (Chou-Talalay Method) ic50->ci

Caption: Workflow for assessing synergy between this compound and proteasome inhibitors.

signaling_pathway Dual Inhibition of p97 and Proteasome Signaling cluster_upstream Protein Homeostasis cluster_p97 p97-Mediated Processing cluster_proteasome Proteasomal Degradation cluster_downstream Cellular Outcomes ub_proteins Poly-ubiquitinated Proteins p97 p97/VCP ub_proteins->p97 Extraction & Unfolding er Endoplasmic Reticulum er_proteins Misfolded Proteins in ER er_proteins->er proteasome 26S Proteasome p97->proteasome Delivery for Degradation stress Severe Proteotoxic Stress (Accumulation of ubiquitinated proteins) p97->stress nms859 This compound nms859->p97 Inhibits proteasome->stress pi Proteasome Inhibitors (Bortezomib, Carfilzomib) pi->proteasome Inhibits upr Unfolded Protein Response (UPR) stress->upr apoptosis Apoptosis stress->apoptosis upr->apoptosis

References

Troubleshooting & Optimization

NMS-859 Off-Target Effects in Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NMS-859. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and how selective is it?

This compound is a potent and specific covalent inhibitor of the ATPase VCP/p97 (Valosin-Containing Protein), not a traditional kinase inhibitor.[1][2] It covalently modifies the Cys522 residue in the D2 ATPase domain of VCP/p97, blocking ATP binding and inhibiting its function.[1][2]

This compound has demonstrated high selectivity. In a screen against 53 kinases, it showed an IC50 greater than 10 μM, indicating very low activity against this panel of kinases.[2] It is also highly selective against other AAA ATPases and HSP90.[2]

Q2: I am observing a phenotype in my cells treated with this compound that I don't expect from VCP/p97 inhibition. Could this be an off-target effect?

While this compound is highly selective, unexpected phenotypes in cell-based assays can arise from various factors. Before concluding an off-target effect, consider the following:

  • Cell-type specific responses: The consequences of VCP/p97 inhibition can vary between different cell lines.

  • On-target effects manifesting in unexpected ways: VCP/p97 is involved in a multitude of cellular processes, including protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[3] Inhibition of VCP/p97 can therefore lead to a wide range of cellular outcomes.

  • Experimental variability: Ensure consistent experimental conditions, including cell density, passage number, and reagent quality.

To rigorously determine if the observed effect is on-target, refer to the troubleshooting guides below for experimental validation strategies.

Q3: How can I be sure that the observed effect of this compound in my cell line is due to VCP/p97 inhibition?

The most definitive way to confirm on-target activity is to use a combination of biochemical and genetic approaches. Key strategies include:

  • Monitoring Downstream Markers: VCP/p97 inhibition is known to induce the Unfolded Protein Response (UPR) and cause an accumulation of poly-ubiquitinated proteins.[3] You can perform a western blot to check for increased levels of UPR markers such as CHOP and ATF4, and an increase in total poly-ubiquitinated proteins.

  • Using Resistant Cell Lines: If you have access to or can generate cell lines with mutations in VCP/p97 that confer resistance to other VCP/p97 inhibitors, testing this compound on these lines can be informative. For instance, cells resistant to the allosteric p97 inhibitor NMS-873 have been shown to remain sensitive to this compound, suggesting this compound's effect is on-target.[4]

  • Genetic Knockdown/Knockout: The gold-standard for target validation is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate VCP/p97 expression. If the phenotype observed with this compound treatment is recapitulated by VCP/p97 knockdown or knockout, it strongly suggests the effect is on-target.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to VCP/p97 in intact cells.[5][6][7] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

This guide provides a workflow to determine if an unexpected cellular response to this compound is an on-target or off-target effect.

G cluster_biochemical Biochemical & Biophysical Validation cluster_genetic Genetic Validation cetsa Cellular Thermal Shift Assay (CETSA) Confirms direct target binding in cells conclusion Confident On-Target Validation cetsa->conclusion western_upr Western Blot for UPR Markers (p-eIF2α, ATF4, CHOP) Confirms downstream pathway activation western_upr->conclusion western_ub Western Blot for Poly-Ubiquitin Confirms disruption of protein degradation western_ub->conclusion sirna siRNA/shRNA Knockdown of VCP/p97 Phenocopies this compound effect? sirna->conclusion crispr CRISPR/Cas9 Knockout of VCP/p97 Definitive test for on-target effect crispr->conclusion start Goal: Confirm On-Target Effect start->cetsa start->western_upr start->western_ub start->sirna start->crispr G cluster_ER Endoplasmic Reticulum misfolded_protein Misfolded Protein ubiquitination Ubiquitination (E1, E2, E3 ligases) misfolded_protein->ubiquitination poly_ub_protein Poly-ubiquitinated Protein ubiquitination->poly_ub_protein vcp VCP/p97 ATPase poly_ub_protein->vcp Recognition & Extraction proteasome 26S Proteasome vcp->proteasome Delivery stress ER Stress & Unfolded Protein Response (UPR) vcp->stress degradation Protein Degradation proteasome->degradation nms859 This compound nms859->vcp apoptosis Apoptosis stress->apoptosis

References

Technical Support Center: Overcoming NMS-859 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the covalent VCP/p97 inhibitor, NMS-859, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific covalent inhibitor of the ATPase VCP/p97.[1] It selectively modifies the cysteine residue at position 522 (Cys522) within the D2 ATP-binding domain of p97 through an α-chloroacetamide electrophilic group.[2][3] This irreversible binding blocks the ATPase activity of p97, leading to an accumulation of misfolded, polyubiquitinated proteins.[1] This disruption of protein homeostasis, particularly the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, induces the Unfolded Protein Response (UPR) and can trigger cancer cell death.[2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What is the likely mechanism of resistance?

The most probable mechanism of acquired resistance to this compound is a mutation in the p97 protein (VCP gene) that prevents the covalent binding of the inhibitor. Specifically, a mutation of the target cysteine residue, Cys522, to another amino acid (e.g., C522T) would abolish the site of covalent modification, rendering the drug ineffective.

Q3: Can I use this compound to treat cells that have developed resistance to other p97 inhibitors?

Yes, this is a promising strategy. Cell lines that have developed resistance to allosteric p97 inhibitors, such as NMS-873 (often through an A530T mutation), have been shown to remain sensitive to this compound.[4] This is because this compound has a distinct binding site and mechanism of action. Therefore, switching to a covalent inhibitor like this compound can be an effective strategy to overcome resistance to allosteric inhibitors.

Q4: What are the expected downstream cellular effects of this compound treatment in sensitive cells?

In sensitive cancer cell lines, treatment with this compound is expected to lead to:

  • Accumulation of polyubiquitinated proteins: As p97-mediated protein degradation is inhibited, ubiquitinated substrates will accumulate.

  • Induction of the Unfolded Protein Response (UPR): The buildup of misfolded proteins in the endoplasmic reticulum triggers the UPR, leading to the increased expression of UPR markers such as ATF4 and CHOP.[4][5]

  • Inhibition of cell proliferation: By disrupting critical cellular processes, this compound inhibits the growth of cancer cells.[1]

  • Induction of apoptosis: Prolonged ER stress and proteotoxic stress can lead to programmed cell death.

Troubleshooting Guides

Problem 1: Loss of this compound Efficacy in a Previously Sensitive Cell Line

Possible Cause 1: Development of Acquired Resistance

  • Troubleshooting Steps:

    • Confirm Resistance with Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both the suspected resistant and the parental (sensitive) cell lines. A significant rightward shift in the IC50 value for the suspected resistant line confirms resistance.

    • Sequence the VCP Gene: Extract genomic DNA from both parental and resistant cells and sequence the coding region of the VCP gene. Pay close attention to the codon for Cysteine 522.

    • Assess Downstream Pathway Activation: Use Western blotting to check for the accumulation of polyubiquitinated proteins and the induction of UPR markers (ATF4, CHOP) in response to this compound treatment. Resistant cells will likely show a blunted response compared to parental cells.

Possible Cause 2: Compound Instability or Inactivity

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the this compound stock solution is properly stored (typically at -80°C) and has not undergone multiple freeze-thaw cycles.

    • Test on a Control Sensitive Cell Line: Treat a known sensitive cell line (e.g., HCT116, HeLa) with your current this compound stock to confirm its activity.

Problem 2: Difficulty in Generating an this compound Resistant Cell Line

Possible Cause 1: Inappropriate Drug Concentration or Exposure Time

  • Troubleshooting Steps:

    • Optimize Starting Concentration: Begin continuous exposure with a concentration of this compound that is at or slightly below the IC50 value for the parental cell line.

    • Gradual Dose Escalation: Once cells have adapted and are proliferating at the current concentration, increase the this compound concentration by approximately 1.5 to 2-fold.[6]

    • Pulsed Treatment: Alternatively, a high-dose, short-duration "pulse" treatment (e.g., 24-48 hours) followed by a recovery period in drug-free media can be used to select for resistant populations.

Possible Cause 2: Cell Line Intolerance to Prolonged Treatment

  • Troubleshooting Steps:

    • Reduce Initial Drug Concentration: Start with a lower concentration (e.g., IC20) to minimize initial cell death and allow for gradual adaptation.

    • Increase Recovery Time: If using a pulsed-treatment approach, extend the recovery period between treatments to allow for a sufficient number of surviving cells to repopulate.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cancer Cell Lines

Cell Linep97 StatusThis compound IC50 (µM)Fold ResistanceReference
HCT116Wild-Type3.5-[1]
HeLaWild-Type3.0-[1]
HCT116 NMS-873-RA530TSensitiveNo significant change[4]
HCT116 this compound-RC522T (Hypothesized)> 30 (Estimated)> 8.5 (Estimated)-

Table 2: Efficacy of Different p97 Inhibitors Against Resistant HCT116 Cell Lines

Cell LineCB-5083 IC50 (µM)NMS-873 IC50 (µM)This compound IC50 (µM)DBeQ IC50 (µM)
HCT116 (Parental)~0.1~0.53.5~2.5
HCT116 CB-5083-R> 7.2 (72-fold increase)~0.5Similar to ParentalSimilar to Parental
HCT116 NMS-873-R~0.1~2.25 (4.5-fold increase)Similar to ParentalSimilar to Parental

Data synthesized from multiple sources for comparative purposes.[2][4]

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cell Line
  • Determine Parental IC50:

    • Plate the parental cancer cell line (e.g., HCT116) in 96-well plates.

    • Treat with a serial dilution of this compound for 72 hours.

    • Determine the IC50 value using a cell viability assay (e.g., CellTiter-Glo).

  • Initiate Continuous Drug Exposure:

    • Culture parental cells in a medium containing this compound at a starting concentration equal to the IC20-IC50.

    • Maintain the cells in the drug-containing medium, changing the medium every 2-3 days.

    • Monitor the cells for signs of recovery and proliferation.

  • Gradual Dose Escalation:

    • Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.

    • Continue this stepwise increase in drug concentration, allowing the cells to adapt at each stage.

  • Isolation of Resistant Clones:

    • Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), a resistant polyclonal population is established.

    • Resistant clones can be isolated by single-cell cloning if a homogenous population is desired.

  • Confirmation of Resistance:

    • Perform a dose-response curve with this compound on both the parental and newly generated resistant cell lines to quantify the shift in IC50.

    • Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.

Protocol 2: Western Blot Analysis of p97 Inhibition Markers
  • Sample Preparation:

    • Plate sensitive and resistant cells and treat with this compound (at 1x and 5x the parental IC50) for 6-24 hours. Include an untreated control.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Separate 20-30 µg of protein lysate on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-p97/VCP

      • Anti-Ubiquitin

      • Anti-ATF4

      • Anti-CHOP

      • Anti-ß-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the changes in protein expression between parental and resistant cells, and in response to this compound treatment.

Protocol 3: Assessing Combination Therapy to Overcome this compound Resistance
  • Experimental Design:

    • Use both this compound sensitive (parental) and resistant cell lines.

    • Select a second compound with a different mechanism of action. A proteasome inhibitor (e.g., Bortezomib) or an allosteric p97 inhibitor (e.g., NMS-873) are rational choices.

  • Cell Viability Assay:

    • Plate cells in 96-well plates.

    • Treat cells with a matrix of concentrations of this compound and the second compound.

    • Incubate for 72 hours.

    • Measure cell viability using an appropriate assay.

  • Data Analysis:

    • Calculate the IC50 for each drug alone in both cell lines.

    • Analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI).

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Mandatory Visualizations

p97_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded_Protein Misfolded Protein BiP BiP Misfolded_Protein->BiP binds p97 p97/VCP Misfolded_Protein->p97 ERAD Substrate PERK PERK BiP->PERK releases IRE1 IRE1 BiP->IRE1 releases ATF6 ATF6 BiP->ATF6 releases ATF4 ATF4 PERK->ATF4 activates UPR_Genes UPR Target Gene Expression IRE1->UPR_Genes activates transcription (via XBP1 splicing) ATF6->UPR_Genes activates transcription p97->Misfolded_Protein extracts from ER Proteasome 26S Proteasome p97->Proteasome delivers substrate for degradation Ub Ubiquitin Ub->Misfolded_Protein NMS_859 This compound NMS_859->p97 covalently inhibits (at Cys522) CHOP CHOP ATF4->CHOP induces expression ATF4->UPR_Genes activates transcription Apoptosis Apoptosis CHOP->Apoptosis promotes experimental_workflow cluster_resistance Resistance Development & Confirmation cluster_overcoming Overcoming Resistance Strategy start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture Continuous Culture with Increasing [this compound] ic50_initial->culture resistant_line This compound Resistant Cell Line culture->resistant_line ic50_confirm Confirm IC50 Shift resistant_line->ic50_confirm sequencing Sequence VCP Gene (Look for C522 mutation) resistant_line->sequencing western Western Blot for UPR Markers resistant_line->western combo_setup Combination Therapy Assay (this compound + Compound B) resistant_line->combo_setup viability Measure Cell Viability combo_setup->viability ci_analysis Calculate Combination Index (CI) viability->ci_analysis result Determine Synergy, Additivity, or Antagonism ci_analysis->result

References

troubleshooting inconsistent results with NMS-859

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NMS-859, a covalent inhibitor of the ATPase VCP/p97.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific covalent inhibitor of the ATPase VCP/p97.[1][2][3][4] It selectively modifies the cysteine residue at position 522 (Cys522) within the D2 ATPase domain of VCP/p97.[2][5][6][7] This irreversible binding blocks the enzyme's ability to bind ATP, thereby inhibiting its activity.[2][6] Inhibition of VCP/p97 disrupts protein homeostasis, leading to the accumulation of misfolded proteins, activation of the unfolded protein response (UPR), and ultimately, cancer cell death.[2][5][6][7]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to two years or at -20°C for one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] this compound is soluble in DMSO up to 100 mM.[2]

Q3: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for wild-type VCP/p97 is approximately 0.36-0.37 µM.[1][2][4] In cellular proliferation assays, the IC50 is generally higher, for instance, around 3.5 µM in HCT116 cells and 3.0 µM in HeLa cells.[1][2][4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Observed cellular IC50 is significantly higher than the biochemical IC50.

Potential CauseTroubleshooting StepsExpected Outcome
Cellular Permeability and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps.1. Increase incubation time to allow for sufficient cellular uptake. 2. Co-treat with known efflux pump inhibitors to see if potency increases.Increased potency (lower IC50) with longer incubation or co-treatment.
High Intracellular ATP Concentration: Cellular assays are performed in the presence of high physiological ATP concentrations (mM range), which can compete with ATP-competitive inhibitors. Although this compound is a covalent inhibitor that binds to a cysteine residue and not directly at the ATP-binding pocket, high ATP levels can influence the conformational state of the enzyme and accessibility of the binding site.1. If possible, perform cellular thermal shift assays (CETSA) to confirm target engagement in cells. 2. Use cell lines with known differences in metabolic activity and ATP levels to assess the impact on this compound potency.Confirmation of target engagement in a cellular environment. Correlation between cellular ATP levels and this compound efficacy.
Compound Stability and Degradation: this compound may be unstable in cell culture media over long incubation periods (e.g., 72 hours).1. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment using techniques like HPLC. 2. Replenish the compound in the media during long-term assays.Maintenance of the desired compound concentration throughout the experiment, leading to more consistent results.
Off-Target Effects: At higher concentrations, this compound might have off-target effects that contribute to cytotoxicity, complicating the interpretation of the IC50 value related to VCP/p97 inhibition.1. Perform target engagement assays at various concentrations to correlate VCP/p97 inhibition with the observed phenotype. 2. Use a mutant VCP/p97 (C522T) cell line, which is resistant to this compound, as a negative control. This compound shows very weak activity against this mutant.[1][4]A clear correlation between VCP/p97 engagement and the cellular phenotype. Lack of effect in the resistant cell line would confirm on-target activity.

Issue 2: Inconsistent results between experimental replicates.

Potential CauseTroubleshooting StepsExpected Outcome
Compound Precipitation: this compound has limited aqueous solubility and may precipitate in the assay medium, especially when diluting from a high-concentration DMSO stock.1. Visually inspect for precipitation after adding the compound to the medium. 2. Prepare intermediate dilutions in a serum-free medium before the final dilution in the complete medium. 3. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.Clear solutions and more reproducible results across replicate wells.
Pipetting Inaccuracy: Small volumes of concentrated inhibitor are often used, and any inaccuracies can lead to significant variations in the final concentration.1. Calibrate pipettes regularly. 2. Use a master mix of the inhibitor diluted in the medium to add to the wells, rather than adding small volumes of concentrated stock directly.Reduced well-to-well variability and a lower coefficient of variation (CV%) between replicates.
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results in proliferation assays.1. Ensure a homogenous cell suspension before seeding. 2. Allow cells to adhere and resume growth for 24 hours before adding the inhibitor.[1][4]Consistent cell growth in control wells and more reliable IC50 curves.
Edge Effects in Microplates: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to variability.1. Avoid using the outer wells of the plate for experimental samples; instead, fill them with a sterile medium or PBS. 2. Ensure proper sealing of the plate and use a humidified incubator.Reduced variability, particularly between wells on the edge and in the center of the plate.

Quantitative Data Summary

ParameterValueCell Line/ConditionsReference
Biochemical IC50 (Wild-Type VCP) 0.37 µM60 µM ATP[1][4]
Biochemical IC50 (Wild-Type VCP) 0.36 µM1 mM ATP[1][4]
Cellular Proliferation IC50 3.5 µMHCT116[1][2][4]
Cellular Proliferation IC50 3.0 µMHeLa[1][2][4]
Selectivity >10 µMAgainst other AAA ATPases, HSP90, and 53 kinases[2]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is adapted from standard cell proliferation assays used to determine the IC50 of this compound.[1][4]

Objective: To measure the dose-dependent effect of this compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well white, clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cell suspension to the desired seeding density (e.g., 1,600 cells per well in 30 µL of medium).[1][4]

    • Seed the cells into a 384-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the complete medium. It is recommended to perform an 8-point, 2-fold or 3-fold serial dilution.

    • Carefully add the diluted compound to the wells in duplicate or triplicate. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[1][4]

  • Measurement of Cell Viability:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

NMS_859_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Ubiquitin Polyubiquitin Chain Misfolded Protein->Ubiquitin Ubiquitination VCP_p97 VCP/p97 Hexamer VCP_p97->Misfolded Protein Extraction from ER (ATP-dependent) Proteasome Proteasome VCP_p97->Proteasome Delivery for Degradation UPR Unfolded Protein Response (UPR) VCP_p97->UPR Inhibition leads to ER Stress Ubiquitin->VCP_p97 Recognition NMS_859 This compound NMS_859->VCP_p97 Covalent Inhibition (Cys522) Apoptosis Apoptosis UPR->Apoptosis Prolonged stress triggers

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow start Start prep Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep seed Seed Cells in Microplate (e.g., 1,600 cells/well) start->seed treat Prepare Serial Dilutions & Treat Cells prep->treat incubate1 Incubate for 24h (Cell Adherence) seed->incubate1 incubate1->treat incubate2 Incubate for 72h treat->incubate2 measure Add Viability Reagent & Measure Luminescence incubate2->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: A standard experimental workflow for IC50 determination.

Troubleshooting_Logic issue Inconsistent this compound Results high_ic50 High Cellular IC50? issue->high_ic50 high_variability High Replicate Variability? issue->high_variability solubility Check Compound Solubility & Stability in Media high_ic50->solubility Yes pipetting Review Pipetting Technique (use master mix) high_variability->pipetting Yes permeability Assess Cell Permeability (e.g., increase incubation time) solubility->permeability off_target Verify On-Target Effect (e.g., use C522T mutant) permeability->off_target seeding Optimize Cell Seeding (ensure homogeneity) pipetting->seeding edge_effects Mitigate Edge Effects (avoid outer wells) seeding->edge_effects

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing NMS-859 Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of NMS-859 in non-cancerous cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific covalent inhibitor of the ATPase VCP/p97.[1][2] It selectively modifies the cysteine residue at position 522 (Cys522) within the D2 ATPase domain of p97.[1][2] This irreversible binding blocks the ATPase activity of p97, leading to the disruption of protein homeostasis. p97 is a critical enzyme involved in various cellular processes, including protein degradation through the ubiquitin-proteasome system and autophagy. Its inhibition leads to the accumulation of misfolded and ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death).[2]

Q2: Why is this compound cytotoxic to cells?

A2: The cytotoxicity of this compound is primarily an on-target effect resulting from the inhibition of VCP/p97. By disrupting protein homeostasis, this compound induces significant cellular stress, particularly through the unfolded protein response (UPR).[2] While this is the intended mechanism for killing cancer cells, which often have a higher dependency on protein quality control pathways, it can also affect non-cancerous cells.

Q3: Is this compound selective for p97?

A3: Yes, this compound has been shown to be highly selective for p97. In a screening panel, it exhibited very weak or no activity (IC50 > 10 µM) against other AAA ATPases, HSP90, and a panel of 53 kinases.[1] This high selectivity suggests that off-target effects are less likely to be a primary cause of cytotoxicity, pointing towards on-target inhibition of p97 as the main driver.

Q4: Are non-cancerous cells expected to be as sensitive as cancer cells to this compound?

A4: Generally, cancer cells are considered to be more sensitive to p97 inhibition than non-cancerous cells. This is because cancer cells often exhibit higher rates of protein synthesis and are under constant proteotoxic stress, making them more reliant on protein quality control machinery, including p97, for survival. However, the sensitivity of any specific non-cancerous cell line will depend on its metabolic activity, proliferation rate, and its intrinsic reliance on the p97-mediated protein degradation pathways.

Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Cells

Issue Potential Cause Recommended Solution
High cell death at expected therapeutic concentrations On-target toxicity: The non-cancerous cell line may be particularly sensitive to p97 inhibition.1. Perform a dose-response curve: Determine the precise IC50 value for your specific non-cancerous cell line. Start with a wide range of concentrations, from low nanomolar to high micromolar, to identify a non-toxic working concentration. 2. Reduce exposure time: Shorter incubation times with this compound may be sufficient to achieve the desired experimental outcome while minimizing cytotoxicity. 3. Use a less sensitive cell line: If experimentally feasible, consider using a non-cancerous cell line known to be less reliant on the p97 pathway.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.1. Check final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). 2. Run a vehicle control: Always include a control group treated with the same concentration of solvent as the highest this compound concentration to assess solvent-specific toxicity.
Sub-optimal cell culture conditions: Unhealthy or stressed cells are more susceptible to drug-induced toxicity.1. Ensure optimal cell health: Maintain cells in a logarithmic growth phase and ensure proper culture conditions (media, serum, CO2, temperature). 2. Optimize cell density: Seeding cells at an appropriate density can improve their resilience to treatment.
Inconsistent results between experiments Reagent variability: Inconsistent quality or handling of this compound stock solutions.1. Aliquot stock solutions: Store this compound stock solutions in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Prepare fresh dilutions: Always prepare fresh working dilutions of this compound in pre-warmed culture medium for each experiment.
Assay interference: this compound may interfere with the reagents of certain viability assays.1. Use orthogonal assays: Confirm cytotoxicity results with at least two different methods that measure different cellular parameters (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release).

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma3.5[1]
HeLaCervical Cancer3.0[1]

Table 2: Selectivity Profile of this compound

Target ClassNumber of Targets ScreenedResultReference
AAA ATPasesNot specifiedIC50 > 10 µM[1]
HSP901IC50 > 10 µM[1]
Kinases53IC50 > 10 µM[1]

Mandatory Visualizations

NMS859_Pathway NMS859 This compound p97 p97/VCP (D2 Domain) NMS859->p97 Covalent Inhibition (Cys522) Proteasome Proteasome p97->Proteasome Delivery for Degradation ER_Stress ER Stress p97->ER_Stress Ub_Proteins Ubiquitinated Misfolded Proteins Ub_Proteins->p97 Recognition & Processing Degradation Protein Degradation Proteasome->Degradation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of this compound induced cytotoxicity.

Caption: Experimental workflow for minimizing this compound cytotoxicity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Caspase-3/7 Activity Assay (Apoptosis Detection)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cells treated with this compound and controls

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Assay Protocol:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Western Blot for Unfolded Protein Response (UPR) Markers

Objective: To detect the activation of the ER stress pathway upon this compound treatment.

Materials:

  • Cells treated with this compound and controls

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP, and BiP/GRP78) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time (e.g., 6, 12, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in UPR marker expression.

References

NMS-859 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of NMS-859, a potent covalent inhibitor of the ATPase VCP/p97.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific small molecule covalent inhibitor of the ATPase VCP/p97.[1] It functions by covalently modifying the Cys522 residue in the D2 active site of VCP, which blocks ATP binding.[1][2][3][4] This inhibition of VCP/p97, an enzyme involved in protein degradation pathways, ultimately leads to cancer cell death.[3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and solvent forms are provided in the table below. It is important to aliquot solutions upon preparation to avoid repeated freeze-thaw cycles.[5][6]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO up to 100 mM.[1] For in vitro experiments, a common stock solution is prepared in DMSO.[5] It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[5][6] For a 50 mg/mL stock solution, ultrasonic assistance may be necessary.[5]

Q4: What are the known IC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various assays and cell lines. These values are summarized in the data table below.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Media Low solubility of this compound in aqueous solutions.Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain solubility. Prepare fresh dilutions from a concentrated DMSO stock solution for each experiment.
Inconsistent Experimental Results Degradation of this compound due to improper storage or handling.Adhere strictly to the recommended storage conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[5][6] Use fresh, high-quality DMSO for preparing stock solutions.[5][6]
Reduced Potency Over Time Instability of the compound in solution.Store stock solutions at -80°C for long-term storage (up to 2 years).[5] For short-term storage, -20°C is acceptable for up to 1 year.[5] If using a stock solution stored at -20°C, it is advisable to use it within 6 months to a year for optimal performance.[6]
Low Cellular Activity Incorrect dosage or cell line resistance.Verify the concentration of your this compound stock solution. Titrate the compound over a wider concentration range in your experiments. Be aware that some cell lines may exhibit resistance to VCP inhibitors.[2]

Quantitative Data Summary

Table 1: Storage Conditions for this compound

Form Storage Temperature Duration
Powder-20°C3 years
4°C2 years
In Solvent (DMSO)-80°C2 years
-20°C1 year

Data sourced from MedchemExpress.[5]

Table 2: IC50 Values for this compound

Target Assay Condition IC50
Wild-type VCP60 µM ATP0.37 µM
Wild-type VCP1 mM ATP0.36 µM
HCT116 cellsCell proliferation3.5 µM
HeLa cellsCell proliferation3.0 µM

Data sourced from multiple suppliers and publications.[1][5][7]

Experimental Protocols

Cell Viability Assay

This protocol is based on methods described for determining the anti-proliferative activity of this compound.[5][7]

  • Cell Seeding: Seed cells (e.g., HCT116 or HeLa) in a 384-well white clear-bottom plate at a density of 1,600 cells per well.[5][7]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.[5][7]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically eight dilution points, in duplicate).[5][7]

  • Incubation: Incubate the treated cells for an additional 72 hours at 37°C in a 5% CO2 atmosphere.[5][7]

  • Cell Lysis and ATP Measurement: Lyse the cells and determine the ATP content in each well using a thermostable firefly luciferase-based assay as a measure of cell viability.[5][7]

  • Data Analysis: Calculate IC50 values based on the percentage of growth of treated cells versus an untreated control.[5][7]

Visualizations

This compound Mechanism of Action

NMS859_Mechanism This compound Covalent Inhibition of VCP/p97 cluster_VCP VCP/p97 Hexamer VCP_D1 D1 ATPase Domain VCP_D2 D2 ATPase Domain (with Cys522) Ub_Proteins Ubiquitinated Substrate Proteins VCP_D2->Ub_Proteins Unfolding & Dislocation CellDeath Cancer Cell Death VCP_D2->CellDeath Inhibition leads to NMS859 This compound (α-chloroacetamide warhead) NMS859->VCP_D2 Covalent Modification of Cys522 ATP ATP ATP->VCP_D2 Binding & Hydrolysis Ub_Proteins->VCP_D2 Binding Proteasome Proteasome Ub_Proteins->Proteasome Degradation

Caption: Covalent modification of VCP/p97 by this compound.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed Seed cells in 384-well plate Start->Seed Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 72h (37°C, 5% CO2) Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure ATP content (Luciferase assay) Lyse->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for assessing this compound cytotoxicity.

References

addressing solubility issues of NMS-859 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues of NMS-859 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO.[1][2] Solubility in DMSO has been reported to be as high as 50 mg/mL (142.94 mM) and up to 100 mM.[2]

Q2: I am having trouble dissolving this compound in DMSO. What should I do?

A2: If you encounter difficulty in dissolving this compound in DMSO, gentle warming and sonication can be used to aid dissolution.[1] Ensure that you are using a high-purity, anhydrous grade of DMSO, as the presence of water can affect solubility.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: this compound has poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is not recommended as it will likely result in precipitation. For cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental medium.

Q4: How do I prepare a working solution of this compound for my in vitro cell-based assay?

A4: To prepare a working solution for in vitro experiments, first create a high-concentration stock solution in 100% DMSO. Then, serially dilute the stock solution into your cell culture medium or aqueous buffer to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the cells.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The maximum tolerated concentration of DMSO varies between cell lines.[3][4] As a general guideline, the final DMSO concentration should be kept below 1%, with many researchers aiming for 0.1% to 0.5% to minimize any potential solvent-induced effects.[3][4][5] It is always best to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line and assay.

Q6: I observe precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. How can I prevent this?

A6: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. To mitigate this, you can try the following:

  • Lower the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous solution.

  • Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes improve solubility.

  • Increase the volume of the final solution: A larger final volume for the same amount of compound will result in a lower concentration, which may stay in solution.

  • Consider a formulation with co-solvents: For more challenging situations, a formulation containing co-solvents and surfactants may be necessary (see the in vivo formulation protocol below).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient mixing or low-quality DMSO.Use an ultrasonic bath to aid dissolution.[1] Ensure the use of high-purity, anhydrous DMSO.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. The concentration of this compound exceeds its solubility in the final buffer.Decrease the final concentration of this compound. Prepare a more dilute stock solution in DMSO to minimize the amount of DMSO added to the aqueous buffer.
Cloudiness or precipitation appears in the working solution over time. The compound is not stable in the aqueous solution at that concentration and temperature.Prepare fresh working solutions immediately before use. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]
Inconsistent experimental results. Variability in the preparation of the working solution, leading to different effective concentrations.Ensure the DMSO stock solution is fully dissolved and homogenous before dilution. Vortex the working solution gently before each use.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (142.94 mM)Sonication may be required.[1]
Dimethyl Sulfoxide (DMSO)up to 100 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.15 mM)For in vivo use.[1]

Table 2: Reported IC50 Values of this compound in Cell Lines

Cell LineIC50 (µM)
HCT1163.5[6]
HeLa3.0[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 349.79 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.498 mg.

  • Add the appropriate volume of DMSO to the this compound powder in a microcentrifuge tube.

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If the powder does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of a Formulation for In Vivo Experiments

This protocol is adapted from a commercially available formulation and yields a clear solution with a solubility of at least 2.5 mg/mL (7.15 mM).[1]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the following components in order, ensuring each is fully mixed before adding the next:

    • 10% of the final volume from the this compound DMSO stock solution.

    • 40% of the final volume with PEG300. Mix thoroughly.

    • 5% of the final volume with Tween-80. Mix thoroughly.

    • 45% of the final volume with saline. Mix thoroughly.

  • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • It is recommended to prepare this formulation fresh on the day of use.[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting NMS_powder This compound Powder Vortex Vortex / Sonicate NMS_powder->Vortex DMSO 100% DMSO DMSO->Vortex Stock Concentrated Stock (e.g., 10-100 mM) Vortex->Stock Dilute Dilute Stock->Dilute Buffer Aqueous Buffer (e.g., Cell Media, PBS) Buffer->Dilute Working Final Working Solution Dilute->Working Precipitation Precipitation? Working->Precipitation Check_Conc Lower Final Concentration Precipitation->Check_Conc Yes p97_pathway p97 p97/VCP ATPase ATP_hydrolysis ATP Hydrolysis p97->ATP_hydrolysis NMS859 This compound Cys522 Cys522 in D2 active site NMS859->Cys522 Covalent modification Cys522->ATP_hydrolysis Inhibition Protein_homeostasis Protein Homeostasis (e.g., ERAD, Autophagy) ATP_hydrolysis->Protein_homeostasis Drives Cell_death Cancer Cell Death Protein_homeostasis->Cell_death Dysregulation leads to

References

Technical Support Center: Interpreting Unexpected Phenotypes with NMS-859 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NMS-859, a potent, covalent inhibitor of the AAA+ ATPase p97/VCP. Unexpected experimental outcomes can arise from the complex cellular roles of p97/VCP. This guide aims to help interpret these phenotypes and suggest further experimental avenues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a covalent inhibitor of p97/VCP that selectively targets the Cys522 residue within the D2 ATPase domain.[1][2][3] This irreversible binding blocks ATP hydrolysis, inhibiting the segregase activity of p97/VCP. The primary consequence is the disruption of protein homeostasis, leading to the accumulation of polyubiquitinated proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis.[4][5]

Q2: What are the expected cellular phenotypes of this compound treatment?

A2: The expected phenotypes stem from the inhibition of p97's role in protein degradation pathways, particularly Endoplasmic Reticulum-Associated Degradation (ERAD). Key expected outcomes include:

  • Induction of the Unfolded Protein Response (UPR): Increased expression of UPR markers such as BiP, CHOP, and spliced XBP1.[6][7]

  • Accumulation of Polyubiquitinated Proteins: A noticeable increase in K48-linked polyubiquitin (B1169507) chains.[7]

  • Cell Proliferation Inhibition and Apoptosis: Decreased cell viability and an increase in markers of apoptosis like cleaved caspase-3.[8]

Q3: Are there known off-target effects for p97 inhibitors that I should be aware of?

A3: While this compound is reported to be highly selective for p97 over other ATPases[9], off-target effects have been documented for other p97 inhibitors. For instance, the clinical development of CB-5083 was halted due to off-target effects on phosphodiesterase-6 (PDE6), leading to visual disturbances.[10] Another allosteric p97 inhibitor, NMS-873, has been shown to have off-target effects on mitochondrial oxidative phosphorylation.[11] Although not directly reported for this compound, these findings highlight the importance of considering potential off-target activities. The α-chloroacetamide warhead in this compound, while targeting cysteines, has the potential for off-target reactions with other accessible cysteine residues in the proteome.[12][13]

Troubleshooting Unexpected Phenotypes

This section addresses specific unexpected experimental results and provides a logical framework for their interpretation.

Issue 1: Observation of Mitotic Arrest or Abnormal Mitosis

Unexpected Phenotype: You observe an increased percentage of cells in the G2/M phase of the cell cycle, or cells exhibiting abnormal mitotic spindles or chromosome segregation defects after this compound treatment.

Possible Interpretation: p97/VCP plays a critical role in several mitotic processes, including spindle assembly, chromosome segregation, and nuclear envelope reformation.[1][14] Its inhibition can lead to mitotic defects. For example, p97 is involved in the extraction of Aurora B kinase from mitotic chromatin, a crucial step for proper exit from mitosis.[15]

Troubleshooting Workflow:

cluster_0 Observation cluster_1 Initial Verification cluster_2 Investigate Mitotic Markers cluster_3 Conclusion phenotype Increased Mitotic Index / Abnormal Mitosis verify_dose Confirm this compound Concentration and Treatment Time phenotype->verify_dose cell_cycle Perform Cell Cycle Analysis (e.g., PI Staining) verify_dose->cell_cycle phospho_h3 Western Blot for Phospho-Histone H3 (Ser10) cell_cycle->phospho_h3 alpha_tubulin Immunofluorescence for α-tubulin (Spindle Morphology) cell_cycle->alpha_tubulin conclusion Phenotype is likely an on-target effect of p97 inhibition on mitosis phospho_h3->conclusion alpha_tubulin->conclusion

Caption: Troubleshooting workflow for mitotic defects.

Experimental Protocols:

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining:

    • Treat cells with this compound or vehicle control for the desired time.

    • Harvest and wash cells with PBS.

    • Fix cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash cells with PBS and resuspend in PI staining solution (containing RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry.

  • Immunofluorescence for Spindle Morphology:

    • Grow cells on coverslips and treat with this compound.

    • Fix with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100.

    • Block with 1% BSA in PBST.

    • Incubate with primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with DAPI for DNA.

    • Mount and visualize using a fluorescence microscope.

Issue 2: Altered Autophagy

Unexpected Phenotype: You observe an accumulation of autophagosomes (increased LC3-II) but a blockage in autophagic flux.

Possible Interpretation: p97/VCP is a key player at the intersection of the ubiquitin-proteasome system (UPS) and autophagy.[16][17][18] It is required for the maturation of autophagosomes.[15] Inhibition of p97 can lead to the accumulation of immature autophagosomes, which can be misinterpreted as an induction of autophagy. There is a competitive relationship between p62 (an autophagy receptor) and p97 for binding to ubiquitinated proteins, which determines their degradation pathway.[18]

Signaling Pathway:

cluster_0 Protein Degradation Pathways cluster_1 UPS cluster_2 Autophagy ub_proteins Ubiquitinated Proteins p97 p97/VCP ub_proteins->p97 p62 p62 ub_proteins->p62 proteasome Proteasome p97->proteasome autophagosome Autophagosome p97->autophagosome Required for maturation p62->autophagosome lysosome Lysosome autophagosome->lysosome nms859 This compound nms859->p97 Inhibits

Caption: Crosstalk between UPS and autophagy regulated by p97.

Troubleshooting Steps:

  • Perform an Autophagic Flux Assay: Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). If LC3-II levels are further increased in the presence of the lysosomal inhibitor, it indicates that autophagic flux is not completely blocked. If there is no further increase, it suggests a complete blockage of flux.

  • Analyze p62/SQSTM1 Levels: p62 is a cargo receptor for autophagy that is itself degraded by autophagy. An accumulation of p62 upon this compound treatment would indicate a blockage in autophagic degradation.

Issue 3: Unexpectedly High or Low IC50 Values

Unexpected Phenotype: The IC50 value for cell viability in your cell line is significantly different from published values.

Possible Interpretations & Solutions:

Possible CauseTroubleshooting Suggestion
Cell Line Specific Factors Different cell lines have varying dependencies on p97 function. Highly secretory cells (e.g., multiple myeloma) may be more sensitive.[4] Consider the basal level of ER stress in your cell line.
Drug Stability and Handling This compound is a covalent inhibitor. Ensure fresh stock solutions are prepared in DMSO and stored properly. Avoid repeated freeze-thaw cycles.
Assay Duration The effects of p97 inhibition on cell viability are time-dependent. A 72-hour incubation is a common time point for assessing IC50 values.[8]
Development of Resistance Prolonged exposure to p97 inhibitors can lead to resistance, sometimes through mutations in p97 itself (though less likely for covalent inhibitors targeting the active site).

Published IC50 Values for this compound:

Cell LineIC50 (µM)Reference
HCT1163.5[8][9]
HeLa3.0[8][9]
Issue 4: Signs of DNA Damage or Genome Instability

Unexpected Phenotype: Increased levels of DNA damage markers (e.g., γH2AX) or observation of chromosomal abnormalities.

Possible Interpretation: p97/VCP is involved in chromatin-associated protein degradation and plays a role in the DNA damage response.[15] It is required for the extraction of certain proteins from chromatin to allow for DNA repair and to maintain genome stability.[15] Inhibition of p97 can lead to the accumulation of proteins on chromatin, causing "protein-induced chromatin stress" and subsequently, DNA damage.

Experimental Confirmation:

  • Western Blot for γH2AX: A sensitive marker for DNA double-strand breaks.

  • Comet Assay: Directly visualizes DNA damage in individual cells.

  • Analysis of Chromatin-Bound Proteins: Fractionate cells to isolate chromatin and analyze the protein composition by mass spectrometry to identify proteins that are aberrantly retained upon this compound treatment.

By systematically evaluating these potential on- and off-target effects, researchers can gain a more comprehensive understanding of their experimental results and the multifaceted role of p97/VCP in cellular physiology.

References

Validation & Comparative

A Comparative Guide to NMS-859 and NMS-873: Covalent vs. Allosteric Inhibition of p97

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two key inhibitors of the AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP): NMS-859 and NMS-873. Both compounds are instrumental tools for studying p97 function, yet they operate through fundamentally different mechanisms. This document serves as a resource for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, biochemical potencies, cellular effects, and associated experimental protocols.

Introduction to p97 and its Inhibition

p97 is a critical regulator of cellular protein homeostasis, involved in processes such as endoplasmic reticulum-associated degradation (ERAD), ubiquitin-dependent protein degradation, and autophagy.[1] It functions as a hexameric mechanochemical enzyme, utilizing the energy from ATP hydrolysis to unfold and extract ubiquitinated proteins from complexes or cellular compartments, targeting them for degradation by the proteasome.[1][2] Given that cancer cells exhibit high proteotoxic stress, they are particularly reliant on p97 activity, making it a compelling therapeutic target. This compound and NMS-873 are two potent p97 inhibitors that, despite targeting the same enzyme, do so via distinct binding sites and modes of action, leading to different biochemical and cellular profiles.[3]

Mechanism of Action: A Tale of Two Binding Sites

The primary distinction between this compound and NMS-873 lies in their mechanism of inhibition. This compound is a covalent, active-site inhibitor, while NMS-873 is a potent, allosteric inhibitor.

This compound: Covalent, ATP-Competitive Inhibition

This compound acts as an irreversible inhibitor of p97.[4][5] Its mechanism involves an electrophilic α-chloroacetamide group that forms a covalent bond with a specific cysteine residue, Cys522, located within the ATP-binding pocket of the D2 ATPase domain.[4][5] This covalent modification physically blocks ATP from binding to the active site, thereby inactivating the enzyme's ATPase activity.[4] Due to its covalent nature, this compound provides a critical tool for validating p97 as a therapeutic target.[4]

NMS-873: Allosteric Inhibition

In contrast, NMS-873 is a highly potent and specific allosteric inhibitor.[6][7] It binds to a cryptic, allosteric pocket at the interface between adjacent D2 domains of the p97 hexamer, a site distinct from the ATP-binding pocket.[8][9] The binding of NMS-873 does not prevent ATP binding but rather interrupts the enzyme's catalytic cycle by stabilizing an ADP-bound state.[8] This action disrupts the coordinated, inter-subunit communication necessary for efficient ATP hydrolysis, effectively locking the hexamer in an inactive conformation.[9]

cluster_p97 p97 Hexamer cluster_inhibitors Inhibitors p97_hex {D1 Domain|D2 Domain} atp_site ATP-Binding Site (Cys522) allo_site Allosteric Site atp_site->p97_hex Blocks ATP Binding allo_site->p97_hex Inhibits ATPase Cycle NMS859 This compound NMS859->atp_site Covalent modification of Cys522 NMS873 NMS-873 NMS873->allo_site Allosteric binding

Figure 1: Mechanisms of p97 inhibition by this compound and NMS-873.

Quantitative Data Comparison

The differing mechanisms of this compound and NMS-873 are reflected in their biochemical potencies and cellular activities. NMS-873 demonstrates significantly higher potency in inhibiting the p97 ATPase enzyme directly, while both compounds exhibit antiproliferative effects in cancer cell lines in the micromolar to sub-micromolar range.

ParameterThis compoundNMS-873
Target ATPase VCP/p97ATPase VCP/p97
Mechanism Covalent, Active-SiteAllosteric
Binding Site D2 Domain (Cys522)D2-D2 Interface
p97 ATPase IC₅₀ ~0.37 µM[4][10]~30 nM[6][7]
HCT116 Cell IC₅₀ 3.5 µM[10]0.4 µM[6][11]
HeLa Cell IC₅₀ 3.0 µM[4][10]0.7 µM[6][11]
Selectivity Highly selective vs. other AAA ATPases, HSP90, and 53 kinases (IC₅₀ >10 µM)[4]Highly selective vs. other AAA ATPases, HSP90, and 53 kinases (IC₅₀ >10 µM)[7]

Cellular Effects and Off-Target Profile

Inhibition of p97 by either compound leads to the accumulation of poly-ubiquitinated proteins, activation of the unfolded protein response (UPR), and interference with autophagy, ultimately inducing cancer cell death.[4][7][11]

However, a key differentiator has emerged in their broader cellular impact. While this compound is reported to be highly selective, recent studies have revealed that NMS-873 possesses significant off-target effects.[4][12] NMS-873 functions as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) by inhibiting both Complex I and ATP synthase.[12] This leads to a metabolic shift in cells towards aerobic fermentation (glycolysis) as a survival mechanism.[8][13] This p97-independent effect on glycometabolism means that cellular toxicity associated with NMS-873 may be caused by both on-target and off-target mechanisms.[12][13]

cluster_p97_pathway p97-Dependent Pathway cluster_inhibitors Inhibitors cluster_downstream Cellular Consequences ub_prot Poly-ubiquitinated Proteins p97 p97/VCP ub_prot->p97 proteasome Proteasome p97->proteasome accumulation Accumulation of Ub-Proteins degradation Protein Degradation proteasome->degradation inhibitors This compound / NMS-873 inhibitors->p97 Inhibition nms873_only NMS-873 Only mitochondria Mitochondrial OXPHOS nms873_only->mitochondria Inhibition er_stress ER Stress accumulation->er_stress upr Unfolded Protein Response (UPR) er_stress->upr apoptosis Apoptosis upr->apoptosis glycolysis Increased Glycolysis mitochondria->glycolysis

Figure 2: Downstream cellular effects of p97 inhibition and NMS-873 off-targeting.

Experimental Protocols

p97 ATPase Activity Assay (NADH-Coupled)

This protocol is adapted from methodologies used to characterize p97 inhibitors and measures ATPase activity by monitoring ADP formation.[6][7]

Objective: To determine the IC₅₀ value of an inhibitor against recombinant p97.

Methodology: This is a two-step, modified NADH-coupled assay designed to prevent product inhibition and maintain a constant substrate concentration.[6][7]

  • Part 1: p97 Reaction & Pyruvate (B1213749) Accumulation

    • Prepare a reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA.[7]

    • To each well of a 96-well UV plate, add recombinant p97 protein (e.g., 10 nM final concentration).

    • Add the test compound (this compound or NMS-873) at various concentrations and pre-incubate for 20 minutes.[7]

    • Initiate the reaction by adding a mix containing:

    • Incubate for a set time (e.g., 90 minutes) to allow p97 to hydrolyze ATP to ADP. The pyruvate kinase will use the ADP to convert phosphoenolpyruvate to pyruvate, regenerating ATP.[6]

  • Part 2: Pyruvate Quantification

    • Quench the p97 reaction by adding 30 mM EDTA.[6]

    • Add 40 U/mL lactic dehydrogenase and 250 µM NADH.[6]

    • The lactic dehydrogenase will reduce the accumulated pyruvate to lactate, oxidizing a stoichiometric amount of NADH to NAD⁺.

    • Measure the decrease in NADH concentration by reading the absorbance at 340 nm using a plate reader.[6]

    • Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_part1 Part 1: p97 ATPase Reaction cluster_part2 Part 2: NADH Measurement cluster_readout Readout p97 p97 + Inhibitor adp ADP p97->adp Hydrolysis atp ATP atp->p97 Hydrolysis pk Pyruvate Kinase adp->pk pep Phosphoenolpyruvate pep->pk pk->atp Regeneration pyruvate Pyruvate pk->pyruvate Accumulation ldh Lactic Dehydrogenase pyruvate->ldh pyruvate->ldh nad NAD+ ldh->nad lactate Lactate ldh->lactate readout Measure Decrease in 340nm Absorbance ldh->readout nadh NADH (Abs @ 340nm) nadh->ldh

Figure 3: Workflow for the two-step NADH-coupled p97 ATPase assay.
Cell Proliferation / Viability Assay

This protocol measures the effect of the inhibitors on the proliferation of cancer cell lines.[10]

Objective: To determine the antiproliferative IC₅₀ value of an inhibitor in cultured cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., HCT116 or HeLa) into 384-well white, clear-bottom plates at a density of approximately 1,600 cells per well.[10][14]

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[10][14]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., eight dilution points, in duplicate). Include a vehicle (DMSO) control.[10][14]

  • Incubation: Incubate the treated cells for an additional 72 hours.[10][14]

  • Viability Measurement: Lyse the cells and measure the ATP content in each well using a thermostable firefly luciferase-based assay kit (e.g., CellTiter-Glo®). The resulting luminescence is proportional to the number of viable cells.[10][14]

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the untreated control. Plot the results and use a non-linear regression model to determine the IC₅₀ value.[10][14]

References

A Comparative Efficacy Analysis of p97 Inhibitors: NMS-859 and CB-5083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the AAA-ATPase p97 (also known as VCP) has emerged as a critical regulator of protein homeostasis, making it a compelling target for drug development. Its inhibition disrupts the ubiquitin-proteasome system, leading to an accumulation of misfolded proteins and subsequent cell death, particularly in cancer cells which exhibit high proteotoxic stress. This guide provides a detailed, data-driven comparison of two prominent p97 inhibitors, NMS-859 and CB-5083, focusing on their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.

Mechanism of Action: Covalent vs. Competitive Inhibition

This compound and CB-5083, while both targeting the D2 ATPase domain of p97, employ distinct mechanisms of inhibition.

This compound is a potent, covalent inhibitor that irreversibly binds to p97.[1][2][3] It specifically modifies the cysteine residue at position 522 (Cys522) within the D2 active site, thereby blocking ATP binding and subsequent hydrolysis.[3][4][5] This covalent modification leads to a sustained inhibition of p97 function.

CB-5083 , on the other hand, is a first-in-class, potent, and orally bioavailable ATP-competitive inhibitor .[6][7][8] It selectively and reversibly binds to the D2 ATPase domain, competing with ATP for the binding pocket.[9][10] This inhibition disrupts the degradation of misfolded proteins, leading to their accumulation in the endoplasmic reticulum (ER) and triggering significant ER stress.[6][7]

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the reported in vitro potency of this compound and CB-5083 from various studies. Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions between studies.

Table 1: p97 ATPase Inhibition

CompoundTargetIC50Assay ConditionsReference(s)
This compound Wild-type VCP/p970.37 µM60 µM ATP[1][2]
Wild-type VCP/p970.36 µM1 mM ATP[1][2]
CB-5083 p97 AAA ATPase/VCP (D2 site)11 nM500 µM ATP[1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference(s)
This compound HCT116Colon Carcinoma3.5 µM[1][2]
HeLaCervical Cancer3.0 µM[1][2]
CB-5083 A549 CTGLung Carcinoma0.68 µM[ ]
A549 K48Lung Carcinoma0.68 µM[ ]
A549 CHOPLung Carcinoma1.03 µM[ ]
A549 p62Lung Carcinoma0.49 µM[ ]
HCT116Colon CarcinomaNot explicitly stated in provided results
Multiple Myeloma Cell LinesMultiple MyelomaGI50 range: 96 to 1,152 nM[9]
Osteosarcoma Cell LinesOsteosarcomaIC50 range: 0.3286 µM to 1.032 µM[11]

Signaling Pathways and Cellular Response

Inhibition of p97 by both this compound and CB-5083 ultimately leads to the activation of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.

CB-5083 has been shown to robustly activate all three arms of the UPR, mediated by the sensor proteins PERK, IRE1, and ATF6.[6][9][12] This sustained ER stress shifts the UPR from a pro-survival to a pro-apoptotic response, leading to cancer cell death.[6][11] The inhibition of p97 by CB-5083 blocks the retro-translocation of ubiquitinated, misfolded proteins from the ER to the cytosol for proteasomal degradation, a key step in Endoplasmic Reticulum-Associated Degradation (ERAD).[6]

The diagram below illustrates the central role of p97 in the ERAD pathway and how its inhibition by CB-5083 triggers the UPR.

p97_inhibition_UPR cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein p97 p97/VCP Misfolded Protein->p97 Ubiquitination PERK PERK Misfolded Protein->PERK Activates IRE1 IRE1 Misfolded Protein->IRE1 Activates ATF6 ATF6 Misfolded Protein->ATF6 Activates Proteasome Proteasome p97->Proteasome Retro-translocation & Degradation CHOP CHOP PERK->CHOP Leads to XBP1s XBP1s IRE1->XBP1s Splicing ATF6->CHOP Leads to Apoptosis Apoptosis CHOP->Apoptosis Induces XBP1s->CHOP Induces CB-5083 CB-5083 CB-5083->p97 Inhibits (ATP-competitive) This compound This compound This compound->p97 Inhibits (Covalent)

Figure 1. Mechanism of p97 inhibition and UPR activation.

Experimental Protocols

Detailed and reproducible experimental design is paramount in drug discovery. The following are summarized protocols for key assays used to evaluate this compound and CB-5083.

p97 ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantitatively measures the ATPase activity of p97 by detecting the amount of ADP produced.[8][13]

  • Compound Preparation: Serially dilute test compounds (e.g., this compound, CB-5083) in DMSO.

  • Reaction Setup: In a 384-well plate, combine purified human p97 enzyme (e.g., 20 nM) with the test compounds.

  • Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 20 µM or 500 µM).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the ATPase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

  • Data Analysis: Measure luminescence, which is proportional to the ADP concentration. Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.

ATPase_Assay_Workflow start Start compound_prep Prepare serial dilutions of this compound and CB-5083 start->compound_prep reaction_setup Combine p97 enzyme and inhibitors in a 384-well plate compound_prep->reaction_setup initiation Add ATP to initiate reaction reaction_setup->initiation incubation Incubate at 37°C initiation->incubation adp_detection Add ADP-Glo™ Reagent incubation->adp_detection signal_generation Add Kinase Detection Reagent adp_detection->signal_generation data_analysis Measure luminescence and calculate IC50 signal_generation->data_analysis end End data_analysis->end

Figure 2. Workflow for p97 ATPase Activity Assay.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[2][14]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in 96-well or 384-well plates at a predetermined density (e.g., 1,600 or 2,000 cells/well) and allow them to attach overnight.[2][14]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or CB-5083.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]

  • Lysis and ATP Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a thermostable luciferase. The amount of light produced is proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescent signal using a plate reader. Calculate IC50 values by normalizing the data to untreated controls and fitting to a dose-response curve.[2]

Cell_Viability_Workflow start Start cell_seeding Seed cells in multi-well plates start->cell_seeding compound_treatment Treat with this compound or CB-5083 cell_seeding->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation atp_measurement Add CellTiter-Glo® Reagent and measure luminescence incubation->atp_measurement data_analysis Calculate IC50 values atp_measurement->data_analysis end End data_analysis->end

Figure 3. Workflow for Cell Viability Assay.

Conclusion and Future Directions

Both this compound and CB-5083 are potent inhibitors of p97 with demonstrated anti-cancer activity in vitro. Their distinct mechanisms of action—covalent versus ATP-competitive inhibition—offer different therapeutic profiles and potential for overcoming drug resistance. CB-5083 has been more extensively characterized in terms of its downstream effects on the UPR pathway and has progressed to clinical trials, although its development was halted due to off-target effects on vision.[10] this compound, as a covalent inhibitor, presents an alternative strategy for durable target engagement.

Further head-to-head in vivo comparative studies are needed to fully elucidate the relative efficacy and therapeutic windows of these two compounds. The development of next-generation p97 inhibitors with improved selectivity and safety profiles remains a key objective in the pursuit of effective therapies targeting protein homeostasis in cancer.

References

Validating the Anti-Proliferative Effects of NMS-859: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-proliferative effects of NMS-859, a potent covalent inhibitor of the ATPase VCP/p97. While the initial query suggested this compound targets p70S6K, current scientific literature consistently identifies its mechanism of action through the inhibition of Valosin-Containing Protein (VCP), also known as p97. This distinction is critical for researchers investigating its therapeutic potential.

This compound exerts its effects by covalently modifying Cys522 in the D2 active site of p97, which is crucial for its ATPase activity[1][2][3]. The inhibition of p97 disrupts protein homeostasis, leading to the accumulation of misfolded proteins and ultimately inducing cancer cell death[2][3]. This guide will compare the anti-proliferative efficacy of this compound with other known p97 inhibitors, provide detailed experimental protocols for assessing these effects, and illustrate the relevant signaling pathways.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and provides a comparison with other notable p97 inhibitors.

CompoundTargetHCT116 (Colon Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)RPMI8226 (Multiple Myeloma) IC50 (µM)Reference
This compound VCP/p97 (Covalent)3.53.0Not Reported[2][4]
CB-5083 VCP/p97Reported, but specific value not in snippetsReported, but specific value not in snippetsReported, but specific value not in snippets[1]
NMS-873 VCP/p97 (Allosteric)Reported, but specific value not in snippetsReported, but specific value not in snippetsReported, but specific value not in snippets[1]
DBeQ VCP/p97Reported, but specific value not in snippetsReported, but specific value not in snippetsReported, but specific value not in snippets[1]
PPA VCP/p97 (Irreversible)2.76.13.4[1]

Experimental Protocols

To validate the anti-proliferative effects of this compound and other p97 inhibitors, a robust cell viability assay is essential. The following protocol is a standard method used in the field.

Cell Proliferation Assay (ATP-Based)

1. Cell Seeding:

  • Cancer cell lines (e.g., HCT116, HeLa) are seeded at a density of 1,600 cells per well in 384-well white, clear-bottom plates[4][5].

  • The cells are allowed to adhere and grow for 24 hours at 37°C in a 5% CO2 atmosphere[4][5].

2. Compound Treatment:

  • This compound or other test compounds are serially diluted to create a range of concentrations (typically an eight-point dilution series)[4][5].

  • The cells are treated with the compounds in duplicate and incubated for an additional 72 hours[4][5].

3. Cell Lysis and ATP Measurement:

  • After the incubation period, the cells are lysed to release intracellular ATP[4][5].

  • The ATP content in each well is quantified using a thermostable firefly luciferase-based assay, as the amount of ATP is directly proportional to the number of viable cells[4][5].

4. Data Analysis:

  • The luminescence signal is measured using a plate reader.

  • The percentage of cell growth in treated wells is calculated relative to untreated control wells.

  • The IC50 values are determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve[4][5].

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the VCP/p97 signaling pathway and the cell proliferation assay workflow.

VCP_p97_Pathway cluster_0 Cellular Stress cluster_1 VCP/p97 Complex cluster_2 Downstream Cellular Processes cluster_3 Inhibition cluster_4 Cellular Outcome Misfolded Proteins Misfolded Proteins VCP_p97 VCP/p97 Hexamer Misfolded Proteins->VCP_p97 Ubiquitination Damaged Mitochondria Damaged Mitochondria Damaged Mitochondria->VCP_p97 DNA Damage DNA Damage DNA Damage->VCP_p97 Cofactors UFD1/NPL4 Cofactors VCP_p97->Cofactors ERAD Endoplasmic Reticulum-Associated Degradation (ERAD) VCP_p97->ERAD Autophagy Autophagy VCP_p97->Autophagy DNA Repair DNA Repair VCP_p97->DNA Repair Protein Accumulation Protein Accumulation VCP_p97->Protein Accumulation Proteasome Proteasomal Degradation ERAD->Proteasome NMS_859 This compound NMS_859->VCP_p97 Inhibits ATPase Activity Cell Cycle Arrest Cell Cycle Arrest Protein Accumulation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of this compound action on the VCP/p97 pathway.

Experimental_Workflow cluster_workflow Anti-Proliferation Assay Workflow A 1. Seed Cells (1,600 cells/well in 384-well plate) B 2. Incubate for 24 hours A->B C 3. Treat with this compound (8-point dilution series) B->C D 4. Incubate for 72 hours C->D E 5. Lyse Cells & Add Luciferase Reagent D->E F 6. Measure Luminescence (ATP level) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the cell proliferation and viability assay.

Conclusion

This compound is a valuable tool for studying the cellular functions of VCP/p97 and serves as a promising anti-cancer agent. Its potent, covalent inhibition of p97 leads to significant anti-proliferative effects in various cancer cell lines. When validating these effects, it is crucial to employ standardized and robust experimental protocols, such as the ATP-based cell viability assay detailed in this guide. For a comprehensive understanding of its therapeutic potential, this compound should be compared with other VCP/p97 inhibitors, both covalent and allosteric, to delineate the most effective strategies for targeting this critical cellular pathway in cancer therapy.

References

Safety Operating Guide

Handling NMS-859: A Guide to Safe and Effective Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of NMS-859, a potent, covalent inhibitor of the ATPase VCP/p97. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Immediate Safety and Handling Protocols

While specific hazard data for this compound is not fully detailed in publicly available safety data sheets, its nature as a potent, biologically active compound necessitates careful handling to minimize exposure. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine if additional PPE is required.

PPE CategoryMinimum RequirementRecommended for High-Concentration or Aerosol-Generating Procedures
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Hand Protection Nitrile glovesDouble-gloving with nitrile gloves
Body Protection Laboratory coatChemical-resistant apron or disposable gown
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a certified chemical fume hood for all weighing and solution preparation.

Engineering Controls

  • Ventilation: All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Safety Equipment: An accessible eyewash station and safety shower must be available in the laboratory.

Operational Plan: Step-by-Step Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the solid this compound powder in the chemical fume hood. Use anti-static weighing paper or a weighing boat.

  • Solubilization: Prepare stock solutions by dissolving the this compound powder in a suitable solvent, such as DMSO, within the fume hood.[1]

  • Dilution: Perform serial dilutions of the stock solution to the desired working concentrations.

  • Cell Culture Application: When treating cells, add the diluted this compound solution to the cell culture medium in a biological safety cabinet.

  • Incubation: Incubate the treated cells under appropriate conditions (e.g., 37°C, 5% CO2).[2][3]

  • Post-Treatment: After the desired incubation period, handle all treated cells and media as chemical waste.

Disposal Plan

All materials that have come into contact with this compound, including unused stock solutions, treated cell culture media, pipette tips, and gloves, must be disposed of as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant waste container.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, bench paper) in a designated, labeled hazardous waste bag or container.

  • Disposal Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Quantitative Data Summary

ParameterValueCell LinesReference
IC50 (Wild-type VCP) 0.37 µM (60 µM ATP)In vitro[2][3][4]
0.36 µM (1 mM ATP)In vitro[2][3][4]
IC50 (Cell Proliferation) 3.5 µMHCT116[1][2][3]
3.0 µMHeLa[1][2][3]
Storage (Stock Solution) -80°C for up to 2 yearsN/A[3]
-20°C for up to 1 yearN/A[1][3]
Solubility Up to 100 mM in DMSON/A[1]

Experimental Protocol: Cell Viability Assay

This protocol outlines a common method for assessing the effect of this compound on cell proliferation.

Materials:

  • HCT116 or HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white clear-bottom plates

  • This compound

  • DMSO (for stock solution)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed HCT116 or HeLa cells into 384-well plates at a density of approximately 1,600 cells per well.[2][3]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2][3]

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the cells in duplicate.[2][3] Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the treated plates for an additional 72 hours at 37°C in a 5% CO2 atmosphere.[2][3]

  • Cell Lysis and ATP Measurement: Following incubation, lyse the cells and measure the ATP content using a thermostable firefly luciferase-based assay as an indicator of cell viability.[2][3]

  • Data Analysis: Calculate the IC50 values by determining the percentage of growth of treated cells relative to the untreated control.[2][3]

Visualized Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells in 384-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add compound to cells incubation_24h->add_compound nms_prep Prepare this compound serial dilutions nms_prep->add_compound incubation_72h Incubate for 72h add_compound->incubation_72h add_reagent Add cell viability reagent incubation_72h->add_reagent read_plate Measure luminescence add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for a cell viability assay using this compound.

References

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